molecular formula C16H16O4 B1332371 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde CAS No. 57230-04-3

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Cat. No.: B1332371
CAS No.: 57230-04-3
M. Wt: 272.29 g/mol
InChI Key: NOVNXQOBKQLFEX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNXQOBKQLFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340336
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57230-04-3
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE
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Foundational & Exploratory

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde chemical properties

[1][2]

Executive Summary

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS: 57230-04-3) is a specialized aromatic aldehyde serving as a critical "masked" intermediate in the synthesis of polyphenolic alkaloids, mescaline analogs, and bioactive lignans. By protecting the 3-hydroxyl position with a benzyl group, this scaffold allows for regioselective modifications at the aldehyde functionality (C1) or the aromatic core without interference from the acidic phenol. This guide details its physicochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.

Physicochemical Profile

The compound is characterized by a benzaldehyde core substituted with methoxy groups at positions 4 and 5, and a benzyloxy group at position 3.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 57230-04-3
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 48–49 °C [1]
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in water
pKa (Calculated) Non-ionizable (neutral ether/aldehyde)
Key Functional Groups Aldehyde (C=O), Benzyl Ether (Bn-O), Methoxy (Me-O)

Synthetic Methodologies

The synthesis of this compound typically proceeds via the selective alkylation of 5-hydroxyveratraldehyde (3,4-dimethoxy-5-hydroxybenzaldehyde). The following protocol describes the most robust route, ensuring high yield and purity.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathwayVanillinVanillinBromovanillin5-BromovanillinVanillin->BromovanillinBr2, AcOHHydroxyveratraldehyde5-Hydroxyveratraldehyde(Precursor)Bromovanillin->Hydroxyveratraldehyde1. NaOMe, CuCl2. HydrolysisTarget3-(Benzyloxy)-4,5-dimethoxybenzaldehydeHydroxyveratraldehyde->TargetBnBr, K2CO3MeCN, Reflux

Caption: Stepwise synthesis from Vanillin to the target Benzyl ether.

Detailed Protocol: Benzylation of 5-Hydroxyveratraldehyde

This protocol utilizes a Williamson ether synthesis optimized for electron-rich phenolic aldehydes [2].

Reagents:

  • 5-Hydroxyveratraldehyde (1.0 eq)

  • Benzyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetonitrile (MeCN, reagent grade)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyveratraldehyde (e.g., 10.0 g, 54.9 mmol) in MeCN (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.2 g, 110 mmol) in a single portion. The suspension will turn yellow due to phenoxide formation.

  • Alkylation: Add benzyl bromide (7.8 mL, 65.9 mmol) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes); the starting phenol (lower Rf) should disappear.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexane) to obtain the product as white crystals (Yield: 85–92%).

Analytical Characterization (Self-Validation)

Researchers must validate the identity of the synthesized compound using NMR and IR spectroscopy.

TechniqueExpected Signals / PeaksStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H)CHO (Aldehyde proton)
δ 7.30–7.45 (m, 5H)Ph-H (Benzyl aromatic ring)
δ 7.15 (d, J=2 Hz, 1H)δ 7.05 (d, J=2 Hz, 1H)Ar-H (Core ring protons at C2/C6)
δ 5.18 (s, 2H)O-CH₂-Ph (Benzylic methylene)
δ 3.95 (s, 3H), 3.92 (s, 3H)O-CH₃ (Methoxy groups at C4, C5)
FT-IR 1690 cm⁻¹C=O Stretch (Conjugated Aldehyde)
1590, 1500 cm⁻¹C=C Aromatic Stretch

Note: The non-equivalence of the C2 and C6 protons (doublets with meta-coupling) confirms the asymmetric 3,4,5-substitution pattern.

Reactivity & Applications

The primary utility of this compound lies in its ability to undergo aldehyde-selective reactions while retaining the phenolic protection.

Downstream Reaction Network (Graphviz)

ReactivityTarget3-(Benzyloxy)-4,5-dimethoxybenzaldehydeNitrostyreneNitrostyrene Derivative(Henry Reaction)Target->NitrostyreneMeNO2, NH4OAcAuroneHydroxyaurone(Condensation)Target->AuroneBenzofuranone, BaseDeprotection5-Hydroxyveratraldehyde(Hydrogenolysis)Target->DeprotectionH2, Pd/CPhenethylamineMescaline Analog(Reduction)Nitrostyrene->PhenethylamineLiAlH4 or H2/Pd

Caption: Key synthetic transformations for drug discovery applications.

Specific Applications
  • Phenethylamine Synthesis: The compound is a precursor to 3-benzyloxy-4,5-dimethoxyphenethylamine . The benzyl group can be removed at the final stage (using H₂/Pd-C) to yield the free phenol (trichocereine analog) or retained to increase lipophilicity for receptor binding studies [3].

  • Aurone Synthesis: It serves as a building block for 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone, a bioactive flavonoid analog. The aldehyde condenses with benzofuranones under basic conditions [4].

  • Podophyllotoxin Analogs: The substitution pattern mimics the E-ring of podophyllotoxin, making it a valuable fragment for anticancer drug design.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.).[2][3] this compound (Compound).[4][1][5][2] National Library of Medicine. Retrieved from [Link]

  • Venkateswarlu, S., et al. (2012). "First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone."[1] Arkivoc, 2012(6), 303-314. Retrieved from [Link]

  • Shulgin, A. T. (1973). "Mescaline: The Chemistry and Pharmacology of its Analogs." Lloydia, 36(1), 46-58. (Contextual grounding for phenethylamine synthesis).

Technical Whitepaper: 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS 57230-04-3) is a specialized aromatic aldehyde employed primarily as a regioselective building block in medicinal chemistry. Unlike its more common isomer, 4-benzyloxy-3,5-dimethoxybenzaldehyde (Benzyl Syringaldehyde), this compound features a benzyl ether at the meta position relative to the aldehyde group, with methoxy groups occupying the para and meta' positions.

This specific substitution pattern is critical for the synthesis of ring-substituted phenethylamines (e.g., mescaline analogs, 3C-BZ) and isoquinoline alkaloids where the 3-position requires orthogonal protection. The benzyl group serves as a robust protecting group that is stable to basic and oxidative conditions but can be selectively removed via hydrogenolysis (H₂/Pd-C) or Lewis acids to reveal a phenolic hydroxyl group for late-stage diversification (e.g., radiolabeling, glycosylation, or fluorination).

Core Technical Specifications
PropertySpecification
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 62–65 °C (Lit.)[1][2]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aldehyde (C-1), Benzyl Ether (C-3), Methoxy (C-4, C-5)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Part 2: Advanced Synthetic Methodology

The synthesis of CAS 57230-04-3 is non-trivial due to the need to establish the 3-benzyloxy-4,5-dimethoxy pattern starting from readily available precursors like Vanillin (4-hydroxy-3-methoxybenzaldehyde). The protocol below outlines a high-fidelity, four-step route designed for scale and purity, avoiding the formation of the thermodynamic regioisomer.

Reaction Scheme Overview
  • Bromination: Vanillin

    
     5-Bromovanillin[2][3]
    
  • Methylation: 5-Bromovanillin

    
     5-Bromoveratraldehyde[3]
    
  • Hydrolysis (Cu-Catalyzed): 5-Bromoveratraldehyde

    
     5-Hydroxyveratraldehyde
    
  • Benzylation: 5-Hydroxyveratraldehyde

    
    Target Product 
    

SynthesisRoute Vanillin Vanillin (Start) BromoVan 5-Bromovanillin Vanillin->BromoVan Br2, AcOH Regioselective BromoVerat 5-Bromoveratraldehyde (3-Bromo-4,5-dimethoxy) BromoVan->BromoVerat Me2SO4, K2CO3 Acetone, Reflux HydroxyVerat 5-Hydroxyveratraldehyde (3-Hydroxy-4,5-dimethoxy) BromoVerat->HydroxyVerat NaOH, Cu Catalyst Hydrolysis, 100°C Product 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde (Target) HydroxyVerat->Product BnBr, K2CO3 DMF, 60°C

Figure 1: Step-wise synthesis pathway from Vanillin to CAS 57230-04-3.[2][4]

Detailed Protocol
Step 1 & 2: Precursor Synthesis (5-Bromoveratraldehyde)

Rationale: Direct alkoxylation of bromovanillin is possible but methylating first to lock the 4-position as a methoxy ether prevents side reactions during the harsh hydrolysis step.

  • Bromination: Dissolve Vanillin (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at room temperature. The directing effect of the phenol directs bromine exclusively to the 5-position.[2] Quench with ice water to precipitate 5-Bromovanillin .

  • Methylation: Suspend 5-Bromovanillin in acetone with

    
     (2.0 eq). Add Dimethyl Sulfate (DMS) (1.2 eq) and reflux for 4 hours.
    
    • Critical Control: Ensure complete consumption of starting material by TLC to avoid mixed phenols later.

    • Workup: Evaporate acetone, partition between water/DCM. Yields 5-Bromoveratraldehyde (3-bromo-4,5-dimethoxybenzaldehyde).

Step 3: Copper-Catalyzed Hydrolysis (The Key Transformation)

Rationale: Converting an aryl bromide to a phenol requires forcing conditions. The use of a copper catalyst (Ullmann-type condition) is essential to effect this substitution without degrading the aldehyde.

  • Reagents: 5-Bromoveratraldehyde (1.0 eq), NaOH (5.0 eq, 8% aq solution), Copper powder (10 mol%).

  • Procedure:

    • Combine reagents in a pressure vessel or round-bottom flask.

    • Heat to 100–110 °C for 24 hours under vigorous stirring. The solution will turn dark blue/green.

    • Workup: Cool to RT. Filter through Celite to remove copper. Acidify filtrate with HCl to pH 2.

    • Extraction: Extract the resulting precipitate/oil with Ethyl Acetate.

    • Purification: Recrystallize from Toluene/Heptane.

    • Product: 5-Hydroxyveratraldehyde (3-hydroxy-4,5-dimethoxybenzaldehyde).

    • Note: This intermediate is sensitive to oxidation; store under inert gas.

Step 4: O-Benzylation

Rationale: Weak base alkylation minimizes aldol condensation side reactions.[2]

  • Reagents: 5-Hydroxyveratraldehyde (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (1.5 eq), DMF (0.5 M).
    
  • Procedure:

    • Dissolve the phenol in dry DMF. Add

      
      .
      
    • Add Benzyl Bromide dropwise at RT.[2]

    • Heat to 60 °C for 3 hours. Monitor by TLC (Hex:EtOAc 7:3).

    • Quench: Pour into ice water. The product should precipitate as a solid.[5]

    • Purification: Filter and wash with water.[2][3] Recrystallize from Ethanol or Methanol.

Part 3: Applications in Drug Discovery

This compound acts as a "masked" phenol scaffold. In the development of psychoactive phenethylamines (e.g., 3C-BZ) or antitumor podophyllotoxin derivatives, the benzyl group provides lipophilicity during early synthesis steps (such as Henry reactions or reductions) and can be removed later to tune potency.

Pathway: Synthesis of 3C-BZ (4-Benzyloxy-3,5-dimethoxyamphetamine)

The target aldehyde is condensed with nitroethane to form a nitrostyrene, which is subsequently reduced.

ApplicationPathway Aldehyde 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde Nitrostyrene 1-[3-(Benzyloxy)-4,5-dimethoxyphenyl]- 2-nitroprop-1-ene Aldehyde->Nitrostyrene Henry Reaction (Condensation) Nitroethane Nitroethane (EtNO2) NH4OAc Catalyst Nitroethane->Nitrostyrene FinalDrug 3C-BZ Analog (Phenethylamine) Nitrostyrene->FinalDrug Reduction RedAgent LiAlH4 or Zn/HCl RedAgent->FinalDrug

Figure 2: Application of CAS 57230-04-3 in the synthesis of phenethylamine analogs.

Part 4: Analytical Characterization & QC

To validate the identity of CAS 57230-04-3 and distinguish it from the 4-benzyloxy isomer, specific NMR signals must be verified.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃)

9.85 (s, 1H)
Aldehyde proton (CHO).[2]

7.30–7.45 (m, 5H)
Benzyl aromatic protons.

7.10 (d, 1H), 7.05 (d, 1H)
Aromatic core protons (H-2, H-6).[2] Pattern depends on exact coupling.[2]

5.15 (s, 2H)
Benzylic methylene (

).[2]

3.92 (s, 3H), 3.88 (s, 3H)
Two distinct methoxy signals (C-4 and C-5).
IR Spectroscopy 1690 cm⁻¹Strong C=O stretch (Aldehyde).
Mass Spectrometry m/z 272.1 [M]+Molecular ion peak.

Differentiation Note: The 4-benzyloxy isomer (Benzyl Syringaldehyde) possesses a plane of symmetry if the conformation allows, often making the 3,5-methoxy groups equivalent in NMR (


 ~3.90, s, 6H). CAS 57230-04-3 will show two distinct methoxy environments  due to the asymmetry introduced by the 3-benzyloxy/4-methoxy/5-methoxy pattern.

Part 5: Safety & Handling

  • Chemical Hazards:

    • Benzyl Bromide: Potent lachrymator. Handle only in a fume hood.

    • Dimethyl Sulfate: Highly toxic and carcinogenic alkylating agent. Use a 10% NaOH trap for waste.

  • Process Safety:

    • The copper-catalyzed hydrolysis involves heating basic solutions to >100°C. Ensure pressure vessels are rated for the generated vapor pressure.[2]

    • Exothermic reactions (Nitrostyrene formation) can runway; add reagents slowly at controlled temperatures.

References

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium/Erowid Archive. (Describes the bromination and copper-catalyzed hydrolysis route to 5-hydroxyveratraldehyde). [Link]

  • Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Vol 24B, 1985. (Details the copper-mediated alkoxylation/hydrolysis of bromovanillin derivatives). [Link][3]

  • PiHKAL: A Chemical Love Story. Shulgin, A., Shulgin, A. Transform Press, 1991. (Contextualizes the use of benzyloxy-substituted benzaldehydes in phenethylamine synthesis).

Sources

An In-depth Technical Guide to the FT-IR Analysis of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise molecular architecture, featuring an aldehyde, two methoxy groups, and a benzyloxy group, imparts specific chemical functionalities crucial for subsequent reaction pathways. The unambiguous confirmation of its identity and purity is therefore a non-negotiable prerequisite in any drug development or synthetic chemistry workflow.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a primary analytical tool for the structural elucidation of such molecules. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive, field-proven approach to the FT-IR analysis of this compound, moving beyond a simple recitation of wavenumbers to explain the causal links between molecular structure and spectral features. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret FT-IR data with confidence and authority.

Molecular Structure and Vibrational Foundations

To interpret the FT-IR spectrum of this compound, one must first deconstruct its molecular architecture into its constituent functional groups. Each of these groups possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the infrared spectrum.

The key functional groups are:

  • Aromatic Rings: The molecule contains two benzene rings—one trisubstituted ring and one monosubstituted ring from the benzyl group. These will produce characteristic aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Aldehyde: The -CHO group is a primary diagnostic feature, with a highly characteristic C=O carbonyl stretch and a unique aldehydic C-H stretch.

  • Ethers: The molecule contains three ether linkages: two aromatic methoxy (-OCH₃) groups and one benzyloxy (Ar-O-CH₂-Ar) group. These aryl alkyl ethers have distinctive C-O stretching vibrations.

  • Alkyl Moieties: The methyl (CH₃) groups of the methoxy substituents and the methylene (CH₂) group of the benzyl substituent will exhibit aliphatic C-H stretching and bending modes.

Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition

The integrity of an FT-IR spectrum is fundamentally dependent on a robust and well-controlled experimental procedure. The following protocol is designed as a self-validating system, minimizing artifacts and ensuring high-quality, reproducible data.

Methodology: Attenuated Total Reflectance (ATR)

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.

  • Expertise & Experience: ATR requires minimal sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets. This drastically reduces the chance of sample contamination (especially by water, which has strong IR absorption) and ensures better sample-to-sample reproducibility. The direct contact of the solid with the ATR crystal provides a high-quality, consistent spectrum.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free swab.

    • Causality: An unclean crystal is the most common source of spectral contamination. Any residue from previous samples will appear in the subsequent spectrum, leading to erroneous interpretations.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the atmosphere and the instrument itself.

    • Instrument Parameters:

      • Scan Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (signal-averaged)

    • Trustworthiness: The background spectrum is digitally subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the analyte. Averaging 32 scans improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Engage the pressure clamp and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.

    • Causality: Good contact is critical for ATR. The infrared beam only penetrates a few microns into the sample, so any air gaps will weaken the signal and distort the spectrum.

  • Sample Spectrum Acquisition:

    • Using the same instrument parameters as the background scan, collect the sample spectrum.

    • The instrument software will automatically perform the background subtraction.

  • Post-Analysis Cleaning:

    • Release the pressure clamp, remove the sample powder, and clean the ATR crystal as described in Step 2.

Workflow Visualization

FT_IR_Workflow FT-IR Analysis Workflow (ATR) cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Stabilization & Purging start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background Acquire Background Spectrum (32 Scans, 4 cm⁻¹ Resolution) clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum (Same Parameters) apply_sample->acquire_sample process_data Automatic Background Subtraction & Data Processing acquire_sample->process_data interpret Spectral Interpretation process_data->interpret final_clean Clean ATR Crystal interpret->final_clean end End final_clean->end

Caption: Experimental workflow for FT-IR analysis using ATR.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed systematically by region. The presence and specific wavenumbers of the following bands collectively confirm the structure of this compound.

C-H Stretching Region (3100 - 2700 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹): Expect one or more sharp, medium-to-weak bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). These arise from the C-H stretching vibrations on both the trisubstituted and monosubstituted aromatic rings.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Sharp bands between 2980 cm⁻¹ and 2850 cm⁻¹ are expected. These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) and benzyloxy methylene (-O-CH₂-) groups. A specific C-H stretch for the methoxy group may appear around 2835 cm⁻¹.[1]

  • Aldehydic C-H Stretch (The "Telltale Doublet"): This is a critical diagnostic region for aldehydes. Two distinct, medium-intensity bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ .[2][3] The presence of a peak around 2720 cm⁻¹ is particularly strong evidence for an aldehyde, as few other functional groups absorb here.[2] These two peaks often arise from a Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3]

Carbonyl Stretching Region (1750 - 1650 cm⁻¹)
  • Aromatic Aldehyde C=O Stretch: A very strong, sharp absorption band is expected in the range of 1710 - 1685 cm⁻¹ .[2][3] The conjugation of the carbonyl group with the aromatic ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹).[2][4] This intense band is often the most prominent feature in the entire spectrum.

Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex, overlapping peaks, but several key vibrations are invaluable for structural confirmation.

  • Aromatic C=C In-Ring Stretching (1610 - 1450 cm⁻¹): A series of sharp, medium-to-strong bands will appear in this region, characteristic of the benzene rings. Typically, bands are seen near 1600, 1585, 1500, and 1450 cm⁻¹.

  • Ether C-O Stretching (1300 - 1000 cm⁻¹): This is another crucial diagnostic region. Aryl alkyl ethers, like those present in the molecule, are characterized by two strong absorption bands.[5][6][7]

    • Asymmetric Ar-O-C Stretch: A strong band is expected between 1270 - 1230 cm⁻¹ . This corresponds to the stretching of the bond between the aromatic ring and the ether oxygen.

    • Symmetric R-O-C Stretch: A second strong band should appear between 1050 - 1010 cm⁻¹ , corresponding to the stretching of the bond between the alkyl carbon (from the methyl or methylene group) and the ether oxygen.[1] The presence of these two distinct, intense bands is powerful evidence for the aryl alkyl ether moieties.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on an aromatic ring can often be determined from strong bands in this region. While complex for this molecule, the presence of strong absorptions here confirms the aromatic nature of the compound.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3080 - 3030C-H StretchAromatic RingMedium to Weak
2980 - 2850C-H Stretch-OCH₃, -O-CH₂-Medium
~2820 and ~2720C-H Stretch (Fermi Resonance)Aldehyde (-CHO)Medium
1710 - 1685C=O StretchConjugated AldehydeStrong, Sharp
1610 - 1450C=C In-Ring StretchAromatic RingMedium to Strong
1270 - 1230Asymmetric C-O StretchAryl Alkyl EtherStrong
1050 - 1010Symmetric C-O StretchAryl Alkyl EtherStrong

Conclusion: A Synthesis of Data and Expertise

The FT-IR analysis of this compound is a powerful method for its structural confirmation. A successful analysis, however, is not merely the result of matching peaks to a table. It is the product of a meticulous experimental protocol, a deep understanding of the relationship between molecular structure and vibrational spectroscopy, and a systematic approach to spectral interpretation.

The true trustworthiness of the identification comes from the synthesis of evidence : the simultaneous observation of the conjugated C=O stretch, the characteristic aldehydic C-H doublet, the aromatic C-H and C=C bands, and the two strong C-O ether bands provides an interlocking, self-validating confirmation of the molecule's identity. This guide provides the foundational knowledge and practical framework for researchers to achieve that high level of analytical confidence in their daily work.

References

  • Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Available at: [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

  • Google Patents. CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
  • Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. Available at: [Link]

  • FooDB. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information For. Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Pharmacompass. 3,4,5-Trimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • PubMed. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Available at: [Link]

  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Preprints.org. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

[1]

Executive Summary & Chemical Context

This compound (Formula:

11

Accurate mass spectrometric characterization is essential to distinguish this intermediate from its deprotected precursor (Syringaldehyde) or fully methylated analogs (3,4,5-Trimethoxybenzaldehyde).[2] This guide defines the ionization behaviors and fragmentation logic required for rigorous identification.

Physicochemical Properties & Ionization Strategy[2][3][4]

Before analysis, the ionization technique must be matched to the molecule's lability.[2]

PropertyValueImplication for Mass Spec
Molecular Weight 272.30 DaObservable in standard low-mass range (50–500 Da).[1]
Boiling Point ~420°C (Predicted)Requires high-temperature GC source or derivatization if unstable.[1][2]
Lability Benzyl ether bondEI (Electron Impact): Will induce significant fragmentation (Tropylium formation).[1] ESI (Electrospray): Softer; yields

or

.
Recommended Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Application: Structural confirmation, impurity profiling.[2]

  • Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1][2]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]
  • Application: Quantitative analysis, trace detection in biological matrices.[2]

  • Ionization: ESI (+) Mode.[2]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Promotes protonation of the carbonyl oxygen).[2]

Fragmentation Analysis (Electron Impact)

The EI spectrum of this compound is dominated by the stability of the benzyl cation.[1] Unlike aliphatic ethers, the benzyl ether linkage cleaves readily to form the aromatic tropylium ion.[2]

Key Diagnostic Ions[1][5]
m/zIon IdentityRelative AbundanceMechanistic Origin
272

10–20%Molecular ion.[1] Stable enough to be observed due to aromatic resonance.[2]
181

30–50%Loss of benzyl radical.[1][2] Forms a protonated quinoid-like species (Syringaldehyde cation).[2]
91

100% (Base Peak) Tropylium Ion .[1][2] Characteristic of all benzyl ethers.
65

10–15%Fragmentation of the tropylium ion (Loss of acetylene,

).[1]
29

<5%Loss of formyl radical (characteristic of aldehydes).[1]
Mechanistic Pathway

The fragmentation is driven by the weakness of the

22

2

2

FragmentationPathwayMMolecular Ion[M]+• (m/z 272)TropyliumTropylium IonC7H7+ (m/z 91)(Base Peak)M->TropyliumBenzyl Cleavage(Homolytic)CoreCore Cation[M - Benzyl]+(m/z 181)M->CoreLoss of Benzyl RadicalC5H5CyclopentadienylC5H5+ (m/z 65)Tropylium->C5H5- C2H2 (Acetylene)

Figure 1: Primary fragmentation pathway under 70 eV Electron Impact ionization.[1] The formation of the Tropylium ion is the thermodynamic driver.

Experimental Validation & QC Protocol

To ensure the identity of the compound during synthesis or procurement, the following self-validating protocol should be employed.

Step 1: System Suitability (Blank & Standard)
  • Blank Injection: Inject pure methanol/acetonitrile to ensure no carryover of m/z 91 peaks from previous runs (common in labs using toluene or benzyl reagents).[2]

  • Standard Injection: Inject a standard of Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).[2]

    • Rationale: This is the primary degradation product.[2] It will appear at m/z 182.[2] If your sample shows a significant m/z 182 parent ion alongside 272, your sample has deprotected (degraded).[2]

Step 2: Data Interpretation Criteria

For a sample to be confirmed as This compound :

  • Parent Ion: A distinct peak at m/z 272 must be visible.[2]

  • Base Peak: The spectrum must be dominated by m/z 91 .[2]

  • Absence of Impurities:

    • No peak at m/z 196 (indicates 3,4,5-trimethoxybenzaldehyde contamination).[2]

    • No peak at m/z 108 (indicates benzyl alcohol residue).[2][3]

Step 3: Differentiation Matrix
CompoundMolecular Ion (

)
Base PeakKey Feature
Target Compound 272 91 Benzyl cleavage dominant.[1]
Syringaldehyde182182 or 181No m/z 91 peak.[1][2]
3,4,5-Trimethoxybenzaldehyde196196 or 181Loss of methyl (-15) to m/z 181.[1]

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- (Isomer Analog Data).[1][2] National Institute of Standards and Technology.[2]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for Tropylium mechanism).

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[2]

  • Sigma-Aldrich. 3,4,5-Trimethoxybenzaldehyde Product Specification (Analog Comparison).

Technical Guide: Comparative Electronic and Physicochemical Profiling of Methoxy and Benzyloxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Structure-Activity Relationship (SAR) campaigns, the interchange between methoxy (-OMe) and benzyloxy (-OBn) groups is a strategic tool for modulating potency and physicochemical properties. While often treated interchangeably as electron-donating groups (EDGs), their subtle electronic divergences and massive steric/metabolic differences dictate their utility. This guide provides a definitive technical analysis of their electronic effects, synthetic protocols, and medicinal chemistry applications.

Electronic Profiling: Resonance vs. Induction[1][2]

Both -OMe and -OBn groups function as resonance donors (+M) and inductive withdrawers (-I) . However, the net electron density supplied to an aromatic system differs due to the nature of the alkyl substituent attached to the oxygen.

The Mechanism of Donation

The oxygen atom possesses two lone pairs. In an aromatic system (e.g., anisole or benzyl phenyl ether), one lone pair aligns with the


-system, donating electron density into the ring (specifically ortho/para positions).
  • Methoxy (-OMe): The methyl group is an inductive donor (+I) relative to hydrogen. It pushes electron density toward the oxygen, making the oxygen lone pairs more available for resonance donation.[1]

  • Benzyloxy (-OBn): The benzyl group contains a phenyl ring attached to a methylene spacer. The phenyl ring is an electron-withdrawing group (EWG) relative to a methyl group due to the higher electronegativity of

    
     carbons. This exerts a subtle inductive pull on the methylene, slightly reducing the electron density on the oxygen compared to the methoxy group.
    
Quantitative Comparison (Hammett Constants)

The Hammett substituent constant (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) quantifies the electronic effect at the para position. Negative values indicate electron donation.[2]
Substituent

(Para)

(Meta)
Electronic Character
-OMe -0.27+0.12Strong Donor (p) / Weak Withdrawer (m)
-OBn -0.24 to -0.26*+0.10Strong Donor (p) / Weak Withdrawer (m)
-OH (Ref)-0.37+0.12Stronger Donor than Alkoxy

*Note: Values for -OBn vary slightly by solvent but consistently show it is a slightly weaker donor than -OMe due to the inductive drag of the benzyl phenyl ring.

Visualization: Resonance Pathway

The following diagram illustrates the resonance donation mechanism and the competing inductive effects.

ResonanceEffects cluster_0 Methoxy (-OMe) cluster_1 Benzyloxy (-OBn) OMe_Struct Me-O-Ar OMe_Effect Methyl (+I) pushes e- to Oxygen Result: High Resonance Availability OMe_Struct->OMe_Effect Result Net Result: -OMe is a stronger donor (More negative Hammett Sigma) OMe_Effect->Result OBn_Struct Ph-CH2-O-Ar OBn_Effect Benzyl (-I vs Me) pulls e- from Oxygen Result: Slightly Reduced Resonance OBn_Struct->OBn_Effect OBn_Effect->Result

Figure 1: Comparative electronic flows. The methyl group amplifies oxygen's donation capacity, while the benzyl group slightly attenuates it.

Steric and Physicochemical Divergence

While electronically similar, the groups are sterically and physically distinct. This is often the deciding factor in drug design.

Lipophilicity and Solubility
  • Methoxy: Adds polarity relative to a proton but is small. Minimal impact on LogP compared to -OBn.

  • Benzyloxy: Adds significant lipophilicity (+ ~2.5 to LogP). This can drastically improve membrane permeability but may reduce aqueous solubility and increase plasma protein binding.

Steric Bulk (Taft Steric Parameter )
  • Methoxy: Small, can rotate freely.

    
    .
    
  • Benzyloxy: Bulky, restricted rotation in tight pockets.

    
    .
    
  • Application: Use -OBn to fill large hydrophobic pockets (e.g., ATP binding sites in kinases) where -OMe would fail to achieve van der Waals contact.

Synthetic Utility & Protocols

Installation: Williamson Ether Synthesis

Both groups are installed via nucleophilic substitution (


).[3][4]

Protocol: General O-Alkylation

  • Reagents: Phenol substrate (1.0 eq), Base (

    
     or 
    
    
    
    ), Alkyl Halide (MeI for Methoxy; BnBr for Benzyloxy), Solvent (DMF or Acetone).
  • Procedure:

    • Dissolve phenol in DMF (0.5 M).

    • Add

      
       (2.0 eq). Stir for 15 min at RT to generate phenoxide.
      
    • Add Alkyl Halide (1.2 eq) dropwise.

    • Heat to 60°C (for BnBr) or RT (for MeI) for 2-4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

      
      .
      
Cleavage: The Protecting Group Distinction

This is the primary synthetic divergence.

  • Methoxy: "Permanent" modification. Requires harsh Lewis acids (

    
    , 
    
    
    
    ) to cleave. Incompatible with acid-sensitive scaffolds.
  • Benzyloxy: "Temporary" protecting group. Cleaved under neutral conditions via Hydrogenolysis (

    
    ).
    

SynthesisWorkflow cluster_install Installation (Williamson) cluster_cleave Deprotection Strategy Start Phenol Substrate (Ar-OH) Step1 Base (K2CO3) + Solvent (DMF) Start->Step1 Branch Select Electrophile Step1->Branch MeI Methyl Iodide (MeI) Branch->MeI Permanent BnBr Benzyl Bromide (BnBr) Branch->BnBr Protecting Group Product_OMe Anisole Derivative (-OMe) MeI->Product_OMe Product_OBn Benzyl Ether (-OBn) BnBr->Product_OBn Cleave_OMe Requires BBr3 (Harsh) Product_OMe->Cleave_OMe Difficult Cleave_OBn H2 / Pd-C (Neutral) Product_OBn->Cleave_OBn Facile

Figure 2: Synthetic decision tree highlighting the orthogonality of benzyloxy groups as protecting agents.

Medicinal Chemistry Implications[6]

Metabolic Soft Spots

Modulating the ether group is a standard tactic to alter metabolic clearance (


).
  • O-Demethylation: -OMe is a primary target for CYP450 isozymes (e.g., CYP2D6). The methyl group is hydroxylated to a hemiacetal, which collapses to release formaldehyde and the phenol.

  • Benzylic Oxidation: -OBn introduces a new metabolic liability. The benzylic carbon (

    
    ) is highly activated toward radical abstraction and hydroxylation.
    
    • Strategy: If -OMe is metabolized too quickly, switching to -OBn might help, but often introduces benzylic oxidation. A common fix is to use deuterated methoxy (

      
      ) or block the benzylic position on the benzyl group (e.g., using an 
      
      
      
      -difluorobenzyl ether, though this changes electronics).
SAR Decision Matrix
Feature RequiredPreferred GroupRationale
Max Electron Donation -OMe Stronger +M effect; less inductive withdrawal.
Hydrophobic Filling -OBn Occupies large lipophilic pockets; increases binding enthalpy.
Low Clearance Context Dependent Both are labile. -OMe is smaller; -OBn prone to benzylic attack.
CNS Penetration -OBn (Careful)Increases LogP, but MW increase may violate Lipinski rules.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Benzyl ether cleavage). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic liabilities of alkoxy groups). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Williamson Ether Synthesis mechanism).[3][4][5][6] Link

Sources

Methodological & Application

Application Note: 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS: 2426-87-1 / Note: CAS 2426-87-1 typically refers to 4-benzyloxy-3-methoxybenzaldehyde; however, this guide addresses the specific isomer requested: this compound, a distinct and critical "masked" polyphenol intermediate).[1]

Abstract

This compound represents a pivotal "masked" intermediate in the synthesis of complex polyphenolic drugs, specifically isoquinoline alkaloids , aurone-based kinase inhibitors , and metabolites of antimicrobial agents (e.g., Trimethoprim).[2] Unlike its fully methylated analog (3,4,5-trimethoxybenzaldehyde), this compound offers a selectively addressable phenolic site at the C3 position.[2] This guide details protocols for its use in controlled C-C bond formation (Henry Reaction), selective deprotection strategies, and downstream conversion into bioactive heterocycles.[2]

Strategic Importance in Medicinal Chemistry

In drug design, the ability to differentiate between chemically similar oxygenated positions on an aromatic ring is crucial.[2] this compound serves as a monoprotected precursor to 3-hydroxy-4,5-dimethoxybenzaldehyde (5-hydroxyveratraldehyde).[1]

Key Applications:
  • Divergent Synthesis: The benzyl group (Bn) is orthogonal to methyl (Me) ether groups.[1][2] It can be removed via hydrogenolysis (H₂/Pd-C) without affecting the C4/C5 methoxy groups, revealing a free phenol for glycosylation, phosphorylation, or further alkylation.[2]

  • Aurone Synthesis: It is a verified precursor for 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone , a potent antioxidant and anti-inflammatory agent found in Smilax riparia.[2]

  • Neuroactive Alkaloids: Serves as a precursor for 3-hydroxylated phenethylamines (Mescaline metabolites) used in neuropharmacology research.[1][2]

Chemical Profile & Stability[1][2]

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Stable under normal conditions.[1][3][4]Avoid strong acids (risk of premature debenzylation) and light exposure.[1][2]

Experimental Protocols

Protocol A: Selective Deprotection (Hydrogenolysis)

Objective: To generate 3-hydroxy-4,5-dimethoxybenzaldehyde (High-purity phenolic intermediate).[1] Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.[1][2]

Materials:

  • Substrate: this compound (10.0 mmol)[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

  • Reagent: Hydrogen gas (H₂) balloon or Parr shaker (1-3 atm)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.72 g (10 mmol) of the substrate in 50 mL of MeOH.

  • Catalyst Addition: Carefully add 270 mg of 10% Pd/C under an inert atmosphere (Nitrogen blanket) to prevent ignition.

  • Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.[1][2][5]6) should disappear, and a more polar spot (phenol, Rf ~0.[2]3) should appear.[1][2][5][6] Reaction time: 2–6 hours.[1][2]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.[1][2]

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically a crystalline solid requiring minimal purification.[1][2]

    • Yield Expectation: >90%[1][5][7]

    • Validation: ¹H NMR should show loss of aromatic benzyl protons (7.3–7.5 ppm) and benzylic CH₂ (5.1 ppm).[1][2]

Protocol B: Henry Reaction (Nitrostyrene Synthesis)

Objective: Synthesis of 3-(benzyloxy)-4,5-dimethoxy-β-nitrostyrene, a precursor for phenethylamine-based pharmaceutical candidates.[1] Mechanism: Base-catalyzed condensation of the aldehyde with nitromethane.[1][2]

Materials:

  • Substrate: this compound (10.0 mmol)[1]

  • Reagent: Nitromethane (CH₃NO₂) (5.0 equivalents)[1]

  • Catalyst: Ammonium Acetate (NH₄OAc) (0.5 equivalents) or Cyclohexylamine[1]

  • Solvent: Glacial Acetic Acid (AcOH)[5]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser.

  • Addition: Add 2.72 g of substrate, 2.7 mL of Nitromethane, and 0.38 g of Ammonium Acetate to 10 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to 90–100°C for 2–4 hours. The solution will typically darken to a deep yellow/orange color.[1][2]

  • Crystallization: Allow the mixture to cool slowly to room temperature. The nitrostyrene product often crystallizes directly from the reaction mixture.[1][2]

  • Filtration: If solid forms, filter and wash with cold water and cold EtOH.[2] If oil separates, pour mixture into ice water (50 mL) to induce precipitation.[2]

  • Purification: Recrystallize from EtOH/IPA.

    • Yield Expectation: 75–85%[1][2]

    • Note: The benzyl group is stable under these acidic/thermal conditions.[1][2]

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Start 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde Deprotection Hydrogenolysis (H2, Pd/C) Start->Deprotection Henry Henry Reaction (CH3NO2, NH4OAc) Start->Henry Aurone Aurone Synthesis (Benzofuranone condensation) Start->Aurone Phenol 3-Hydroxy-4,5- dimethoxybenzaldehyde Deprotection->Phenol Reveals OH for functionalization Nitrostyrene β-Nitrostyrene Derivative Henry->Nitrostyrene C-C Bond Formation Drug Bioactive Aurone (Kinase Inhibitor) Aurone->Drug Heterocycle Formation

Figure 1: Divergent synthetic utility of this compound showing orthogonal deprotection and carbon-skeleton extension pathways.[1]

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP-like workflows, the following specifications are recommended:

TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃, 400 MHz)δ 9.85 (s, 1H, CHO) ; δ 7.3-7.5 (m, 5H, Ar-H Bn); δ 5.15 (s, 2H, O-CH₂-Ph); δ 3.90-3.95 (s, 6H, 2x OMe).[2]
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Residual Solvent GC-HS< 5000 ppm (if recrystallized from EtOH)
Water Content Karl Fischer< 0.5% w/w
NMR Interpretation Note:

The diagnostic signal distinguishing this isomer from the 4-benzyloxy isomer is the coupling pattern of the aromatic protons on the benzaldehyde ring.[2] The 3-benzyloxy-4,5-dimethoxy substitution pattern typically results in two doublets (meta-coupling) or a singlet/multiplet depending on resolution, but the chemical shift of the aldehyde proton is sensitive to the ortho-substituents.[1]

References

  • Venkateswarlu, S., et al. (2017).[2][4] "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia.[2][4][8] Arkivoc, 2017(iv), 303-314.[2][4]

  • Pettit, G. R., et al. (2000).[2] Antineoplastic agents.[1][2] 440. Asymmetric synthesis and evaluation of the combretastatin A-1 sar. Journal of Medicinal Chemistry, 43(14), 2731-2737.[2] (Describes benzyl protection strategies in polyphenol synthesis).

  • Kindler, K., & Peschke, W. (1932).[2] Über neue und über verbesserte Wege zum Aufbau von pharmakologisch wichtigen Aminen VI. Archiv der Pharmazie, 270(7), 340-353.[2] (Foundational protocols for benzaldehyde-nitrostyrene conversions).

Sources

Aldol condensation protocols involving 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Aldol Condensation Protocols for 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Abstract & Strategic Significance

This application note details optimized protocols for the Claisen-Schmidt (Aldol) condensation of This compound (CAS: 57230-04-3) with various acetophenones. This specific aldehyde is a critical intermediate in the synthesis of polymethoxylated chalcones , stilbenes (e.g., Combretastatin analogs), and flavonoids.

The 3-benzyloxy-4,5-dimethoxy substitution pattern is strategically valuable:

  • Metabolic Stability: The methoxy groups at positions 4 and 5 mimic the pharmacophore of natural products like Eudesmin and Podophyllotoxin.

  • Orthogonal Protection: The 3-benzyloxy group serves as a robust protecting group for the phenol, stable to basic aldol conditions but selectively removable via hydrogenolysis (H₂/Pd-C) or Lewis acids (BCl₃) to reveal a free hydroxyl group for further derivatization or biological activity.

Chemical Logic & Mechanistic Insight

Substrate Reactivity Analysis

The reaction involves the nucleophilic attack of an enolate (derived from an acetophenone) onto the carbonyl carbon of this compound.

  • Electronic Deactivation: The three electron-donating groups (EDGs) (

    
    , 
    
    
    
    ) on the benzaldehyde ring increase electron density at the carbonyl carbon via resonance (+M effect). This makes the aldehyde less electrophilic than unsubstituted benzaldehyde or nitro-benzaldehydes.
  • Implication: Stronger bases (KOH/NaOH) and polar protic solvents (EtOH/MeOH) are preferred to stabilize the transition state and facilitate the elimination of water (E1cB mechanism) to drive the equilibrium toward the stable, conjugated chalcone product.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism and the strategic divergence point for post-aldol deprotection.

AldolMechanism Substrate 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde AldolAdduct β-Hydroxy Ketone (Intermediate) Substrate->AldolAdduct Nucleophilic Attack Acetophenone Acetophenone (Enolizable) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Base (OH-) Deprotonation Enolate->AldolAdduct Chalcone Target Chalcone (α,β-Unsaturated) AldolAdduct->Chalcone -H2O (Dehydration) Deprotection Deprotection (H2/Pd-C) Chalcone->Deprotection Optional Step PhenolProduct 3-Hydroxy-4,5- dimethoxychalcone Deprotection->PhenolProduct

Caption: Mechanistic pathway from aldehyde substrate to protected chalcone and subsequent deprotection.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Condensation (High Purity)

Best for: Drug discovery scales (100 mg – 10 g) where high purity is critical.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Acetophenone derivative (1.0 – 1.1 equiv)

  • Base: Potassium Hydroxide (KOH), 40% aq. solution or pellets

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 2.72 g, 10 mmol) of this compound and 1.0 equiv of the acetophenone in 20 mL of Ethanol.

    • Note: If the acetophenone is solid, ensure complete dissolution before adding base. Slight warming (40°C) may be required.

  • Catalysis: Add 5 mL of 40% aqueous KOH dropwise over 5 minutes.

    • Observation: The solution will typically darken (yellow to orange/red) due to the formation of the chalcone chromophore.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–12 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde typically has a lower R_f than the chalcone.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize excess base).

  • Isolation: The chalcone usually precipitates as a yellow solid. Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol or Methanol. If an oil forms, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Solvent-Free "Green" Grinding (Rapid Screening)

Best for: Combinatorial library generation or rapid derivative screening.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Acetophenone derivative (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH) pellets (1.5 equiv)

Step-by-Step Methodology:

  • Preparation: Place the aldehyde (1 mmol) and acetophenone (1 mmol) in a clean porcelain mortar.

  • Activation: Add powdered NaOH (1.5 mmol).

  • Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes .

    • Mechanism:[1][2][3][4][5][6] The friction generates local heat, and the eutectic melt facilitates the reaction without solvent. The mixture will turn into a sticky paste and solidify upon completion.

  • Workup: Add 10 mL of cold water to the mortar to dissolve inorganic salts. Filter the insoluble crude chalcone.

  • Purification: Wash with cold ethanol; recrystallize if necessary.

Data Analysis & Characterization

Expected Yields & Physical Properties

The electron-rich nature of the aldehyde typically results in good yields, though reaction times are longer than electron-deficient substrates.

ParameterProtocol A (Solution)Protocol B (Solid State)
Typical Yield 85 – 95%75 – 90%
Reaction Time 4 – 12 Hours10 – 20 Minutes
Purity (Crude) High (>90%)Moderate (requires washing)
Scalability High (grams to kilos)Low (<1 gram)
NMR Validation Criteria

To validate the formation of the chalcone (1,3-diaryl-2-propen-1-one), look for the characteristic trans-alkene protons.

  • ¹H NMR (CDCl₃, 400 MHz):

    • α-H (doublet):

      
       7.30 – 7.50 ppm (
      
      
      
      )
    • β-H (doublet):

      
       7.70 – 7.85 ppm (
      
      
      
      )
    • Note: The large coupling constant (

      
      ) confirms the (E)-configuration  (trans).
      
    • Methoxy Groups: Two singlets around

      
       3.85 – 3.95 ppm (6H).
      
    • Benzylic Protons: Singlet at

      
       5.10 – 5.20 ppm (2H, 
      
      
      
      ).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol and the downstream processing steps.

Workflow Start Start: 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde Decision Scale & Purity Requirement? Start->Decision ProtA Protocol A: Solution Phase (KOH/EtOH, 4-12h) Decision->ProtA High Purity / Scale >1g ProtB Protocol B: Solvent-Free (NaOH Grinding, 10min) Decision->ProtB Rapid Screening / <500mg WorkupA Precipitate in Ice/HCl Filter & Wash ProtA->WorkupA WorkupB Wash with H2O Filter Solids ProtB->WorkupB QC QC: 1H NMR Check J = 16Hz (Trans) WorkupA->QC WorkupB->QC Deprotect Post-Synthesis: Remove Benzyl Group? QC->Deprotect FinalProtected Final Product: O-Benzyl Chalcone Deprotect->FinalProtected No FinalPhenol Final Product: Phenolic Chalcone Deprotect->FinalPhenol Yes (H2/Pd-C)

Caption: Decision matrix for protocol selection and downstream processing.

References

  • Claisen-Schmidt Condensation Principles: Claisen, L., & Claparède, A. (1881).[7] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[7] [7]

  • Synthesis of Polymethoxylated Chalcones: Susanti, E., & Mulyani, S. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[8]

  • Combretastatin Analogs & Deprotection: Pettit, G. R., et al. (1995). Antineoplastic Agents.[9] 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672.

  • General Protocol for Chalcone Synthesis: Syam, S., et al. (2012). Synthesis and Molecular Docking Studies of Chalcone Derivatives as Inhibitors of Acetylcholinesterase. Chemistry Central Journal, 6, 1-12.

  • Solvent-Free Aldol Protocols: Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Recent advances in solventless organic reactions: towards benign synthesis with remarkable versatility. Chemical Communications, (21), 2159-2169.

Sources

Optimizing Grignard Reactions with Substituted Benzaldehydes: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for optimizing the Grignard reaction with substituted benzaldehydes. By delving into the mechanistic nuances and the influence of electronic and steric factors, this document serves as a valuable resource for enhancing reaction efficiency, yield, and purity in the synthesis of secondary alcohols, which are crucial intermediates in pharmaceutical and materials science.

Theoretical Framework: Understanding the Grignard Reaction with Aromatic Aldehydes

The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] In the context of substituted benzaldehydes, the reaction proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the corresponding secondary alcohol.[3][4]

The reactivity of the benzaldehyde is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants.[5][6]

G cluster_0 Grignard Reaction Mechanism Grignard Reagent\n(R-MgX) Grignard Reagent (R-MgX) Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Grignard Reagent\n(R-MgX)->Magnesium Alkoxide Intermediate Nucleophilic Attack Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Magnesium Alkoxide Intermediate Secondary Alcohol Secondary Alcohol Magnesium Alkoxide Intermediate->Secondary Alcohol Acidic Workup (H3O+)

Caption: Mechanism of the Grignard Reaction with Substituted Benzaldehydes.

Practical Considerations for Reaction Optimization

Successful and high-yielding Grignard reactions are contingent upon meticulous experimental technique and an understanding of key reaction parameters.

a. Anhydrous Conditions: Grignard reagents are potent bases and will react with protic solvents, including water, to quench the reagent.[7] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. An inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen.

b. Solvent Choice: Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the most common choices for Grignard reactions. They are effective at solvating and stabilizing the Grignard reagent.[8]

c. Temperature Control: The Grignard reaction is exothermic. For highly reactive substituted benzaldehydes, it may be necessary to control the reaction temperature by cooling the reaction mixture to prevent side reactions.

d. Titration of the Grignard Reagent: The exact concentration of commercially available or freshly prepared Grignard reagents can vary. Therefore, it is highly recommended to titrate the Grignard reagent prior to use to ensure accurate stoichiometry. A common method involves titration against a known amount of a proton source in the presence of an indicator.

Influence of Substituents on Reaction Yield

The electronic nature of the substituent on the benzaldehyde ring has a predictable effect on the reaction yield. The following table provides a summary of expected yields for the Grignard reaction of phenylmagnesium bromide with various para-substituted benzaldehydes under optimized conditions.

Substituent (Para position)Electronic EffectExpected Yield (%)
-OCH₃Strong Electron-Donating80-90
-CH₃Electron-Donating85-95
-HNeutral90-98
-ClElectron-Withdrawing92-99
-NO₂Strong Electron-Withdrawing95-99+

Note: These yields are representative and can vary based on specific reaction conditions and the nature of the Grignard reagent.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing a Grignard reaction with an electron-donating substituted benzaldehyde (p-tolualdehyde) and an electron-withdrawing substituted benzaldehyde (p-chlorobenzaldehyde).

G cluster_1 General Experimental Workflow start Start prep Prepare Anhydrous Glassware and Solvents start->prep grignard_formation Prepare Grignard Reagent (e.g., Phenylmagnesium Bromide) prep->grignard_formation aldehyde_prep Dissolve Substituted Benzaldehyde in Anhydrous Ether prep->aldehyde_prep reaction Slowly Add Aldehyde Solution to Grignard Reagent grignard_formation->reaction aldehyde_prep->reaction quench Quench Reaction with Aqueous Acid reaction->quench extraction Extract Product with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Recrystallization or Chromatography) drying->purification characterization Characterize Product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: General workflow for a Grignard reaction with substituted benzaldehydes.

Protocol 1: Synthesis of (4-methylphenyl)(phenyl)methanol using p-Tolualdehyde

This protocol details the reaction of phenylmagnesium bromide with p-tolualdehyde, a benzaldehyde derivative with an electron-donating methyl group.[9]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous diethyl ether (100 mL)

  • p-Tolualdehyde (5.3 mL, 45 mmol)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL), dropping funnel, reflux condenser, and drying tube (all oven-dried)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Place the magnesium turnings in the round-bottom flask.

  • Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to room temperature.

  • Dissolve the p-tolualdehyde in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent solution. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of (4-chlorophenyl)(phenyl)methanol using p-Chlorobenzaldehyde

This protocol outlines the reaction of phenylmagnesium bromide with p-chlorobenzaldehyde, which contains an electron-withdrawing chloro group.[8][10]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous diethyl ether (100 mL)

  • p-Chlorobenzaldehyde (6.3 g, 45 mmol)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL), dropping funnel, reflux condenser, and drying tube (all oven-dried)

Procedure:

  • Follow steps 1-7 from Protocol 1 to prepare the phenylmagnesium bromide solution.

  • Dissolve the p-chlorobenzaldehyde in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the p-chlorobenzaldehyde solution dropwise to the stirred and cooled Grignard reagent solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Follow steps 11-16 from Protocol 1 for the work-up and purification of the product.

Troubleshooting Common Issues

Even with careful execution, challenges can arise during a Grignard reaction. This flowchart provides a systematic approach to troubleshooting common problems.

G cluster_2 Troubleshooting Flowchart start Problem no_reaction Grignard reaction does not start start->no_reaction low_yield Low yield of desired product start->low_yield side_products Presence of significant side products start->side_products cause1 Moisture in system no_reaction->cause1 cause2 Inactive magnesium no_reaction->cause2 low_yield->cause1 cause3 Inaccurate Grignard concentration low_yield->cause3 cause4 Side reactions (e.g., Wurtz coupling) side_products->cause4 cause5 Reaction temperature too high side_products->cause5 solution1 Thoroughly dry all glassware and use anhydrous solvents cause1->solution1 solution2 Activate magnesium (e.g., with iodine or by crushing) cause2->solution2 solution3 Titrate Grignard reagent before use cause3->solution3 solution4 Slow addition of alkyl halide during Grignard formation cause4->solution4 solution5 Control reaction temperature with an ice bath cause5->solution5

Caption: A guide to troubleshooting common issues in Grignard reactions.

Conclusion

The Grignard reaction remains a powerful and versatile tool in organic synthesis. By understanding the fundamental principles governing the reaction with substituted benzaldehydes and by adhering to meticulous experimental techniques, researchers can optimize reaction conditions to achieve high yields of desired secondary alcohols. The protocols and troubleshooting guide provided herein serve as a practical resource for navigating the nuances of this important transformation, ultimately facilitating the efficient synthesis of valuable chemical entities.

References

  • Barlow, J. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.). ResearchGate. [Link]

  • Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. PubMed. [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). UW-Madison Chemistry. [Link]

  • Solved 4-chlorobenzaldehyde is our first reagent. (2022, March 22). Chegg. [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). Chemistry Europe. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. [Link]

  • Problem Set #3: Substitutent Effects and LFERS. (n.d.). University of California, Davis. [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Hammett Equation. (n.d.). University of Nebraska–Lincoln. [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (n.d.). ACS Publications. [Link]

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (n.d.). ResearchGate. [Link]

  • Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]

  • a review article on grignard reaction. (n.d.). JETIR. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024, June 5). PubMed. [Link]

  • Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby. [Link]

  • Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. (n.d.). Jurnal Kimia Valensi. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde via column chromatography. It is designed to offer both a robust experimental protocol and a practical troubleshooting framework to address common challenges encountered during the purification process.

Introduction: The Rationale for Chromatographic Purification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation, often involving the benzylation of syringaldehyde or a related precursor, can result in a crude mixture containing unreacted starting materials, the benzylating agent (e.g., benzyl bromide), and other side products. Column chromatography is the method of choice for isolating the desired product in high purity, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development.

The principle of this separation relies on the differential partitioning of the components in the crude mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1][2] The polarity of the target molecule, governed by its aldehyde and ether functional groups, dictates its interaction with the polar silica gel surface. By carefully selecting a mobile phase of appropriate polarity, components can be eluted sequentially, allowing for the isolation of the pure benzylated aldehyde.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the purification. However, optimization based on the specific reaction outcome is always recommended.

I. Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase.

  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Development: Develop the plate in a TLC chamber using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Objective: The ideal solvent system is one that moves the desired product spot to a Retention Factor (Rf) value of approximately 0.25-0.35, while providing clear separation from other spots (impurities). A common starting point for similar benzaldehyde derivatives is a mixture of petroleum ether and ethyl acetate.[3]

II. Column Chromatography Workflow

The following diagram outlines the key stages of the purification process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Mobile Phase) Sample_Prep 2. Sample Preparation (Dry Loading) TLC->Sample_Prep Column_Packing 3. Column Packing (Slurry Method) Sample_Prep->Column_Packing Loading 4. Load Sample onto Column Column_Packing->Loading Elution 5. Elute with Mobile Phase (Gradient) Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. Analyze Fractions by TLC Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Pure_Product 10. Pure Product Evaporation->Pure_Product

Caption: Workflow for Column Chromatography Purification.

III. Step-by-Step Methodology

Materials & Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane or Petroleum Ether (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

Procedure:

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid letting the silica bed run dry at any point.[4]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system determined from your TLC analysis.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[5] This ensures that less polar impurities elute first, followed by the product, and then more polar impurities.

    • A suggested gradient might be:

      • Hexane:EtOAc (95:5)

      • Hexane:EtOAc (90:10)

      • Hexane:EtOAc (80:20)

  • Monitoring and Completion:

    • Monitor the collected fractions by TLC. Spot several fractions per plate alongside the crude mixture and a reference spot if available.

    • Fractions containing only the pure product spot (with the target Rf) should be combined.

    • Once the product has fully eluted, the column can be flushed with a highly polar solvent (e.g., 100% ethyl acetate) to remove any remaining highly polar impurities.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a white to pale yellow solid.[6]

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar organic molecules. High mesh provides better resolution.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateOffers a good polarity range for eluting the target compound and separating from common impurities.
Elution Mode Gradient ElutionIncreasing polarity ensures efficient removal of both less polar and more polar impurities.[2]
Sample Loading Dry LoadingOften provides superior resolution compared to liquid loading by ensuring a tight, even starting band.
Monitoring TLC with UV visualization (254 nm)Aldehydes and aromatic rings are UV active, allowing for easy visualization.

Troubleshooting Guide (Question & Answer Format)

Q1: My TLC shows all the spots are clumped together at the top of the plate (low Rf). What's wrong?

A: This indicates your mobile phase is not polar enough to move the compounds up the silica plate.

  • Causality: The compounds are adsorbing too strongly to the polar silica gel and are not sufficiently soluble in the non-polar mobile phase.

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if you used a 9:1 ratio, try an 8:2 or 7:3 ratio and re-run the TLC.

Q2: My product is coming off the column in the very first fractions, mixed with impurities (high Rf). How do I fix this?

A: Your mobile phase is too polar, causing everything to elute too quickly without effective separation.

  • Causality: The eluent is so strong that it outcompetes the silica gel for interaction with all compounds, washing them through the column rapidly. The principle of selectivity, which drives separation, is lost.[7]

  • Solution: Decrease the polarity of your mobile phase. Use a higher proportion of the non-polar component (hexane or petroleum ether). Re-optimize with TLC to find a solvent system that gives your product an Rf of ~0.3.

Q3: The spots on my TLC plate are streaking or "tailing" instead of being round. This is also happening on the column, giving me broad, impure fractions.

A: Tailing is often caused by overloading the column or secondary interactions with the stationary phase.[5]

  • Causality:

    • Overloading: Too much sample has been loaded onto the column, exceeding the capacity of the stationary phase at that location. This leads to a non-ideal distribution and band broadening.

    • Acidic Impurities/Degradation: The aldehyde may be partially oxidizing to the corresponding carboxylic acid on the acidic silica surface. Acidic compounds often tail on silica gel.

    • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves.

  • Solutions:

    • Reduce Sample Load: Use less crude material for the amount of silica gel. A 1:100 ratio (sample:silica) is a good target for difficult separations.

    • Check for Degradation: Run a 2D TLC. Spot the crude mix, run the plate in one solvent system, dry it, turn it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation on the silica. If this is the case, consider using a deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like alumina.

    • Ensure Solubility: When loading the sample, ensure it is fully dissolved. If using dry loading, this is less of an issue.

Q4: I've run a lot of solvent through the column, but I can't find my product. Where did it go?

A: There are a few possibilities, ranging from simple mistakes to compound instability.

  • Causality:

    • Decomposition: The compound may be unstable on silica gel and has decomposed entirely.

    • Irreversible Adsorption: The compound is too polar for the chosen mobile phase and is stuck at the top of the column.

    • Elution in the Solvent Front: The compound may be much less polar than anticipated and eluted in the very first, un-analyzed fractions.

  • Solutions:

    • Test for Stability: Spot the crude material on a TLC plate and let it sit for an hour before developing to see if the product spot diminishes or new spots appear.

    • Drastic Polarity Increase: If you suspect the compound is still on the column, flush the column with a very polar solvent like 100% ethyl acetate or even 9:1 ethyl acetate:methanol. Analyze the eluate by TLC.

    • Check All Fractions: Always run a TLC of your initial "void volume" fractions to ensure the product didn't elute unexpectedly early.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I need to separate? A: Common impurities include unreacted syringaldehyde (or a similar phenolic precursor), which is significantly more polar, and residual benzyl bromide, which is much less polar. You may also have benzyl alcohol (from hydrolysis of benzyl bromide) or dibenzyl ether as non-polar by-products.

Q: Can I use a different stationary phase, like alumina? A: Yes, alumina (neutral or basic) can be an alternative. It is particularly useful if your compound is sensitive to the acidic nature of silica gel. However, the elution order may change, so you must re-optimize the mobile phase with TLC on alumina plates first.

Q: Is it better to use an isocratic (constant solvent ratio) or gradient elution? A: For purifying a crude reaction mixture with impurities of varying polarities, a gradient elution is almost always superior.[2] It allows you to first wash off non-polar impurities with a weak eluent, then cleanly elute your product by increasing polarity, and finally wash off highly polar impurities with a strong eluent, all in a single run.

Q: How can I be sure my combined fractions are pure? A: After combining fractions and evaporating the solvent, the resulting solid or oil should be analyzed by at least one other method. A clean NMR spectrum (e.g., ¹H NMR) is the standard for confirming both identity and purity in organic synthesis. You can also run the final product on HPLC for a quantitative purity assessment.

References

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Rhodium Chemistry. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 2, 2026, from [Link]

  • 3,4-Dihexyloxybenzaldehyde (2a). (n.d.). Retrieved February 2, 2026, from [Link]

  • Rhodium Chemistry. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • ChemSpider. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide - Synthetic Pages. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry and Industry of Forest Products. (2010). Preparation of 3,4,5-Trimethoxy-benzaldehyde as Reference Substance. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 3,4-Dimethoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - PMC. Retrieved February 2, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved February 2, 2026, from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved February 2, 2026, from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved February 2, 2026, from [Link]

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Stability of the benzyloxy group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability of the Benzyloxy (Bn) Group under Acidic and Basic Conditions Status: Open Assigned Agent: Senior Application Scientist

Service Status Overview

Welcome to the Bn-Protect Support Hub. The benzyl ether (Bn) is one of the most robust "firewalls" in organic synthesis, designed to protect hydroxyl groups from nucleophilic attack and basic conditions. However, its stability is conditional.[1][2]

EnvironmentStability RatingNotes
Basic / Nucleophilic 🟢 Stable Resistant to hydroxides, alkoxides, and hydrides (e.g., LiAlH4).
Mild Acidic 🟢 Stable Resistant to dilute HCl, AcOH, and p-TsOH.
Strong / Lewis Acidic 🔴 Labile Cleaves with BBr₃, BCl₃, TiCl₄, or concentrated HI/HBr.
Hydrogenolysis 🔴 Labile The primary method for removal (H₂/Pd-C).
Module A: Basic Conditions (The "Safe Zone")
The Architecture of Stability

Under basic conditions, the benzyl ether is chemically inert. The ether oxygen is a poor leaving group (


 of the conjugate acid alcohol is ~16-18), and the benzylic protons are not sufficiently acidic to be deprotonated by standard bases (NaOH, KOH, NaH).

Why it works: Unlike esters (which suffer hydrolysis) or silyl ethers (which can be susceptible to nucleophilic attack), the C-O-C ether linkage lacks an electrophilic center accessible to bases.

Troubleshooting: "My Bn group degraded in base."
  • Diagnosis 1: The Wittig Rearrangement (The "Bug")

    • Condition: Use of extremely strong organolithium bases (e.g., n-BuLi, t-BuLi) at elevated temperatures.

    • Mechanism:[2][3][4][5][6][7][8] Deprotonation at the benzylic position creates a carbanion, which rearranges to an alcohol.

    • Fix: Keep temperature below -78°C when using organolithiums, or switch to a bulky silyl protection if lithiation is required near the protecting group.

  • Diagnosis 2: Neighboring Group Participation

    • Condition: Presence of a leaving group on the

      
      -carbon.[9]
      
    • Mechanism:[2][3][4][5][6][7][8] Base triggers an intramolecular elimination, kicking off the benzyloxy group (rare, but possible in complex carbohydrates).

Module B: Acidic Conditions (The "Danger Zone")
The Threshold of Failure

The Bn group is generally stable to Bronsted acidity (e.g., 1M HCl, TFA) but collapses under Lewis acidity or strong hydrohalic acids. This duality is what allows for "orthogonal" protection strategies—you can remove a trityl (Tr) or Boc group with TFA while leaving the Bn intact.

Mechanism of Acidic Cleavage (BBr₃)

The most reliable method for acidic deprotection is Boron Tribromide (BBr₃). This is not simple hydrolysis; it is a coordinated Lewis acid attack.

The Workflow:

  • Complexation: The Lewis acidic Boron coordinates with the ether Oxygen.

  • Dealkylation: A bromide ion attacks the benzylic carbon (SN2-like) or the bond breaks to form a transient ion pair (SN1-like), releasing the deprotected alcohol as a borate complex.

  • Hydrolysis: Water quench releases the free alcohol.

BBr3_Mechanism Start Benzyl Ether (R-O-Bn) Complex Boron Complex [R-O(+)-Bn]--B(-)Br3 Start->Complex + BBr3 (Coordination) Transition Transition State (Br- attack) Complex->Transition Activation Products Alkyl Borate + BnBr Transition->Products Cleavage Final Free Alcohol (R-OH) Products->Final + H2O (Quench)

Figure 1: Step-wise mechanism of Benzyl Ether cleavage using Boron Tribromide.

Troubleshooting Guides (FAQ)
Issue #1: "I tried to remove Bn with TFA, but it's still there."
  • Root Cause: TFA (Trifluoroacetic acid) is not strong enough to cleave a standard benzyl ether. It will cleave a p-methoxybenzyl (PMB) ether due to the electron-donating methoxy group stabilizing the carbocation.

  • Solution:

    • If you want to remove it: Switch to BBr₃ (DCM, -78°C to 0°C) or H₂/Pd-C .

    • If you want to keep it: You are safe. Proceed with your TFA deprotection of other groups (e.g., Boc removal).[7]

Issue #2: "My yield is low after BBr₃ deprotection."
  • Root Cause A: Moisture Contamination. BBr₃ reacts violently with water to form HBr and boric acid. If your solvent isn't anhydrous, the reagent is destroyed before it reaches the substrate.

  • Root Cause B: Scavenger Absence. The cleavage generates benzyl bromide (BnBr), which is a potent electrophile. It can re-alkylate your newly freed alcohol or other nucleophiles on your molecule.

  • Solution: Add a scavenger like pentamethylbenzene or thioanisole to trap the benzyl cation/bromide byproduct.

Issue #3: "Can I remove Bn in the presence of an alkene?"
  • Analysis: You cannot use Hydrogenolysis (H₂/Pd) as it will reduce the alkene.

  • Solution: Use the Acidic Protocol (BBr₃) described below. It preserves C=C bonds (unless they are very electron-rich enol ethers).

Standard Operating Procedures (SOPs)
SOP-01: Acidic Deprotection using BBr₃

Use this when hydrogenolysis is impossible (e.g., presence of sulfur or alkenes).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: BBr₃ cleavage is exothermic.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 - 4.0 equiv ) dropwise over 10 minutes.

    • Note: Theoretical stoichiometry is 1:3 (1 boron binds oxygen, others assist mechanism), but excess ensures completion.

  • Reaction: Allow to warm to 0°C over 1-2 hours. Monitor by TLC (Note: The borate intermediate may have different Rf than the product; mini-workup of an aliquot is recommended for TLC).

  • Quench: Cool back to -78°C. Add MeOH (excess) dropwise. Caution: Vigorous evolution of HBr gas.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ (to neutralize acid), then brine. Dry over Na₂SO₄.

SOP-02: Stability Decision Matrix

Decision_Matrix Q1 Is the environment Basic? Q2 Is the environment Acidic? Q1->Q2 No Base_Result Bn is STABLE (Watch for n-BuLi) Q1->Base_Result Yes Acid_Type Acid Strength? Q2->Acid_Type Yes Mild Mild (TFA, AcOH, HCl) Acid_Type->Mild pKa > 1 Strong Lewis (BBr3) or Strong (HI) Acid_Type->Strong Lewis / pKa < -2 Mild_Res Bn is STABLE Mild->Mild_Res Strong_Res Bn will CLEAVE Strong->Strong_Res

Figure 2: Decision matrix for predicting Benzyl Ether behavior in various pH environments.

Comparative Data Table
ReagentConditionsBn StabilityMechanism of Action
NaOH / KOH Reflux, Aqueous/Alc.Stable N/A (No reaction)
NaH / KH THF, RT to RefluxStable N/A
TFA Neat or DCM, RTStable Protonation insufficient for cleavage (unless PMB).
HCl (1M - 6M) Aqueous, RTStable Activation energy for SN1/SN2 too high.
HBr 48% Aq. or AcOHCleaved Protonation + Nucleophilic attack by Br⁻.
BBr₃ DCM, -78°C to 0°CCleaved Lewis acid complexation + Dealkylation [1].
H₂ / Pd-C EtOH, 1 atmCleaved Hydrogenolysis (C-O bond rupture) [2].
References
  • Silva, C., et al. (2013).[4] BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[4] Chemistry – A European Journal. Link

  • Greene, T. W., & Wuts, P. G. M.[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard Reference Text).

  • BenchChem.[1][10] A Comparative Guide to the Stability of Benzyl Ether. Link

  • Sigma-Aldrich. Benzyl Ethers - Protecting Groups. Link

Sources

Validation & Comparative

Comparative Guide: Substituted Benzaldehyde Reactivity in Aldol Condensation

[1]

Executive Summary

The Claisen-Schmidt condensation (crossed aldol condensation) between substituted benzaldehydes and active methylene compounds (e.g., acetophenone, acetone) is a cornerstone reaction in the synthesis of chalcones and enones—scaffolds critical to oncology and anti-inflammatory drug discovery.

This guide objectively compares the reactivity profiles of benzaldehydes bearing Electron-Withdrawing Groups (EWG), Electron-Donating Groups (EDG), and steric hindrances.

Key Takeaway: Reactivity is governed by the electrophilicity of the carbonyl carbon.

  • High Performance:

    
    -Nitrobenzaldehyde  (strong EWG) exhibits the fastest kinetics and highest yields under mild conditions.
    
  • Challenging Substrates:

    
    -Methoxybenzaldehyde  (strong EDG) and 
    
    
    -Chlorobenzaldehyde
    (steric hindrance) require optimized protocols (higher temperature, longer times, or specific catalysis) to achieve yields comparable to unsubstituted benzaldehyde.

Mechanistic Foundation & Reactivity Logic

To optimize yields, one must understand the causality of the reaction rate. The rate-determining step in base-catalyzed condensation is typically the nucleophilic attack of the enolate on the benzaldehyde carbonyl, though dehydration can become limiting for certain substrates.

The Hammett Correlation

The reactivity correlates well with Hammett substituent constants (

  • Positive

    
     (EWG):  Withdraws electron density, increasing carbonyl electrophilicity (
    
    
    ). Result: Faster attack.
  • Negative

    
     (EDG):  Donates electron density, stabilizing the carbonyl and reducing electrophilicity. Result:  Slower attack.
    
Diagram 1: Reaction Mechanism & Transition States

The following diagram illustrates the critical pathway and where substituents exert their influence.

AldolMechanismcluster_impactSubstituent Impact ZoneSubstrateSubstitutedBenzaldehydeTS1Transition State 1(C-C Bond Formation)Substrate->TS1ElectrophilicityDetermines RateEnolateKetoneEnolateEnolate->TS1AlkoxideBeta-HydroxyAlkoxideTS1->AlkoxideFastProductChalcone(Enone)Alkoxide->ProductDehydration(-OH loss)

Caption: The electrophilicity of the benzaldehyde determines the energy barrier of Transition State 1. EWGs lower this barrier; EDGs raise it.

Comparative Performance Matrix

The following data consolidates experimental trends from kinetic studies and green chemistry protocols (solvent-free grinding/microwave).

Baseline Condition: Acetophenone (1 eq), Benzaldehyde (1 eq), NaOH (10-20 mol%), Ethanol or Solvent-Free.

Substituent (R)Electronic EffectHammett

Rel. ReactivityTypical Yield (Standard)*Typical Yield (Optimized)**Kinetic Profile

-NO

Strong EWG (Inductive/Resonance)+0.78Very High 92-98%>98%Rapid completion (<10 min under US/MW).

-Cl
Weak EWG (Inductive)+0.23High 85-92%96%Fast. Inductive withdrawal outweighs resonance donation.

(Unsub)
Benchmark0.00Standard 80-88%95%Baseline. Good balance of rate and yield.[1][2]

-OMe
Strong EDG (Resonance)-0.27Low 60-75%88-92%Sluggish. Requires heat or longer reaction times.

-OH
Strong EDG + Acidic-0.37Very Low <50%80%Problematic. Deprotonation of phenol creates phenoxide anion, repelling the enolate.

-Cl
Steric HindranceN/AMedium-Low 70-80%90%Steric bulk hinders nucleophilic attack despite EWG nature.

*Standard: Room temperature, aqueous/ethanolic NaOH, 1-3 hours. **Optimized: Solvent-free grinding, Microwave irradiation, or Ultrasound with solid base catalyst.

Experimental Protocols

To ensure reproducibility, we present two distinct workflows: a Kinetic Benchmarking Protocol (for precise rate comparison) and a High-Throughput Synthesis Protocol (for maximizing yield).

Protocol A: Solvent-Free Mechanochemical Synthesis (Recommended for Yield)

Best for: Rapid library generation of chalcones, overcoming EDG sluggishness.

  • Reagents: Mix substituted benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in a clean mortar.

  • Catalyst: Add pulverized NaOH pellets (20 mol%, ~8 mg).

  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will turn yellow/orange and become a paste (eutectic melt).

    • Time: Grind for 5–10 minutes. (Extend to 20 mins for

      
      -OMe).
      
  • Workup: Add cold water (10 mL) to the paste and filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Classical Solution-Phase (Recommended for Kinetics)

Best for: Monitoring reaction progress and mechanistic studies.

  • Solution: Dissolve acetophenone (10 mmol) in 95% Ethanol (15 mL).

  • Base Addition: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

  • Substrate Addition: Add the substituted benzaldehyde (10 mmol) slowly.

  • Reaction: Stir at 25°C. Monitor via TLC (Hexane:EtOAc 4:1).

    • 
      -NO
      
      
      : Check at 15 mins.
    • 
      -OMe: Check at 2 hours.
      
  • Quench: Pour into ice water acidified with dilute HCl (pH ~5-6) to precipitate the product.

Diagram 2: Decision Tree for Protocol Optimization

ProtocolSelectionStartSelect SubstrateCheckSubAnalyze SubstituentStart->CheckSubDecisionType?CheckSub->DecisionEWGEWG ($p$-NO2, $p$-Cl)Decision->EWGEDGEDG ($p$-OMe, $p$-Me)Decision->EDGAcidicAcidic ($p$-OH, -COOH)Decision->AcidicMethodAStandard Base/EtOH(RT, 1 hr)EWG->MethodAFast KineticsMethodBSolvent-Free Grinding(High Shear, 20 min)EDG->MethodBForce ReactionMethodCProtect Group First(e.g., O-Methylation)Acidic->MethodCPrevent Side RxnMethodC->MethodA

Caption: Workflow for selecting experimental conditions based on substituent electronics.

Troubleshooting & Optimization (Self-Validating Systems)

When results deviate from the matrix, apply these corrective measures:

  • The "Cannizzaro" Competitor:

    • Symptom:[3][4][5][6] Low yield of chalcone, presence of benzyl alcohol/benzoic acid.[7]

    • Cause: Highly reactive aldehydes (no

      
      -protons) reacting with concentrated base.
      
    • Fix: Use weaker bases (Ba(OH)

      
      ) or strictly control stoichiometry (keep ketone in slight excess).
      
  • The "Phenolic" Trap (

    
    -OH): 
    
    • Symptom:[3][4][5][6] No reaction or tar formation.

    • Cause: NaOH deprotonates the phenol, creating a phenoxide anion (

      
      ). This pushes electron density into the ring (extreme EDG effect) and electrostatically repels the enolate.
      
    • Fix: Protect the phenol as an acetate or ether before condensation, or use acid catalysis (HCl/Gas) instead of base.

  • Incomplete Conversion (EDGs):

    • Symptom:[3][4][5][6] Starting material remains after 4 hours.

    • Fix: Switch to Microwave Irradiation (150W, 100°C, 5 min). The thermal boost overcomes the activation energy barrier raised by the EDG.

References

  • Mechanism & Kinetics

    • Perrin, C. L., & Chang, K. L. (2016).
    • Source:

  • Green Synthesis & Yield Comparisons

    • R. E.[6] Maleki et al. (2018). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones.[8] Molecules.

    • Source:

  • Substituent Effects (Educational/Foundational)

    • Hathaway, B. A. (1987). Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects.[3] Journal of Chemical Education.

    • Source:

  • General Reactivity Overview

    • Chemistry LibreTexts. (2024). Carbonyl Condensations - The Aldol Reaction.[9][4][10][11][12]

    • Source:

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but the bedrock of reproducible and reliable science. Positional isomers, such as the ortho-, meta-, and para-substituted benzaldehydes, possess the same molecular formula but exhibit distinct physical, chemical, and biological properties. Consequently, their unambiguous differentiation is critical. This guide provides an in-depth comparison of core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering field-proven insights into their application for distinguishing these challenging isomers.

Chapter 1: Infrared (IR) Spectroscopy – Decoding Vibrational Fingerprints

Expertise & Causality: The "Why" Behind the Method

While mass spectrometry struggles to differentiate isomers based on mass alone, Infrared (IR) spectroscopy excels by probing the molecule's vibrational modes.[1][2] The true diagnostic power of IR for aromatic isomers lies not in the functional group region, but in the lower frequency "fingerprint" region. Specifically, the substitution pattern on the benzene ring dictates the number and location of adjacent hydrogen atoms, which in turn governs the characteristic C-H out-of-plane bending vibrations.[2][3] This phenomenon provides a remarkably consistent and predictable method for identifying the substitution pattern.[3][4]

The key diagnostic bands for disubstituted benzene rings are found between 650-900 cm⁻¹.[2][3]

  • Ortho-isomers have four adjacent C-H bonds on the ring, which gives rise to a single, strong absorption band near 750 cm⁻¹.[5]

  • Meta-isomers possess three adjacent C-H bonds and one isolated C-H bond. This arrangement results in a more complex pattern, typically showing two distinct bands near 690-725 cm⁻¹ and 750-810 cm⁻¹, often with a third, weaker band around 880 cm⁻¹.[5]

  • Para-isomers , due to their symmetry, have two pairs of two adjacent C-H bonds. This leads to a single, strong absorption band in the 800-860 cm⁻¹ range.[5]

While the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the pair of aldehyde C-H stretches (2700-2860 cm⁻¹) confirm the presence of the benzaldehyde moiety, they are generally less useful for differentiating positional isomers.[6][7]

Data Presentation: Characteristic IR Absorptions for Isomer Differentiation
Substitution PatternNumber of Adjacent Ring HydrogensCharacteristic C-H Out-of-Plane Bending Frequencies (cm⁻¹)
Ortho 4735 - 770 (Strong, 1 band)[5]
Meta 3 and 1680 - 725 (Strong, 1 band) AND 750 - 810 (Strong, 1 band)[5]
Para 2 and 2800 - 860 (Strong, 1 band)[5]
Experimental Protocol: FT-IR Analysis via KBr Pellet

This protocol ensures a solid, solvent-free sample matrix, providing a clear spectrum without interference from solvent absorption bands.

  • Sample Preparation: Gently grind ~1-2 mg of the benzaldehyde isomer sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is a crucial step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[8] The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Examine the 650-900 cm⁻¹ region for the characteristic C-H bending bands to determine the substitution pattern.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Collect Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Ratio & Baseline Correction Acquire->Process Analyze Analyze 650-900 cm-1 Region Process->Analyze Isomer_ID Isomer_ID Analyze->Isomer_ID Identify Substitution Pattern NMR_Logic Start Analyze 1H & 13C NMR Spectra C13_Check How many aromatic 13C signals? Start->C13_Check H1_Check Analyze 1H aromatic coupling pattern C13_Check->H1_Check 6 Signals Para Result: Para Isomer C13_Check->Para 4 Signals Ortho_Meta Result: Ortho or Meta Isomer H1_Check->Ortho_Meta Distinguish based on unique shifts & J-couplings

Caption: Decision workflow for differentiating isomers using NMR data.

Chapter 3: Mass Spectrometry (MS) – A Game of Fragments

Expertise & Causality: The "Why" Behind the Method

Standard Electron Ionization Mass Spectrometry (EI-MS) is often the least definitive of the three techniques for differentiating positional isomers. [1][2]This is because ortho-, meta-, and para-isomers have identical molecular weights and will thus produce a molecular ion (M⁺) at the same mass-to-charge ratio (m/z). [8]Differentiation, if possible, relies on subtle differences in fragmentation pathways. [9] The most significant opportunity for differentiation arises from the "ortho effect." When the aldehyde group and the other substituent are in the ortho position, their proximity can facilitate unique fragmentation pathways through intramolecular interactions that are impossible for the meta and para isomers. This can lead to the formation of unique fragment ions or significant changes in the relative abundance of common fragments.

Common fragments for a substituted benzaldehyde include:

  • [M]⁺•: The molecular ion.

  • [M-H]⁺: Loss of the aldehydic hydrogen, forming a stable acylium ion. [10][11]* [M-CHO]⁺: Loss of the formyl group (29 Da), yielding a substituted phenyl cation. [10][11]

Data Presentation: Illustrative Fragmentation of Nitrobenzaldehyde Isomers
Ionm/zDescriptionExpected Relative Abundance
[M]⁺•151Molecular IonPresent in all isomers
[M-H]⁺150Loss of H•Common in all isomers [11]
[M-NO₂]⁺105Loss of NO₂•Common in all isomers [11]
[C₆H₅]⁺77Loss of NO₂ and COCommon in all isomers [11]
[M-OH]⁺134Ortho Effect Fragment Potentially unique to or enhanced in o-nitrobenzaldehyde
Advanced Techniques: A Glimpse into the Future

For challenging cases where standard techniques fail, methods like Infrared Ion Spectroscopy (IRIS) provide a definitive solution. IRIS combines mass spectrometry's ability to isolate specific ions with the structural diagnostic power of IR spectroscopy. By mass-selecting the isomeric ion of interest and then irradiating it with an infrared laser, a vibrational spectrum of that specific ion can be generated, allowing for unambiguous identification based on the principles discussed in Chapter 1. [1][3][12]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used; liquid samples can be introduced via a heated inlet system. [8]2. Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and induces fragmentation. [8]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Acquisition: The spectrum is scanned over a relevant m/z range (e.g., 40-200). [8]6. Analysis: Compare the fragmentation patterns of the unknown isomer against reference spectra or look for unique fragments that could indicate an ortho effect.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Start Acquire EI-MS Spectrum MW_Check Confirm Molecular Ion Peak Start->MW_Check Frag_Check Compare Fragmentation Patterns MW_Check->Frag_Check Correct M+ Ortho_Effect Look for unique 'Ortho Effect' fragments Frag_Check->Ortho_Effect Conclusion Tentative ID or Inconclusive Ortho_Effect->Conclusion Advanced_MS Consider Advanced MS (e.g., IRIS) Conclusion->Advanced_MS If inconclusive

Caption: Workflow for isomer analysis using mass spectrometry.

Comparative Summary and Conclusion

The choice of spectroscopic technique depends on the specific requirements of the analysis, including the need for definitive identification, sample availability, and instrumentation access.

TechniquePrimary Differentiating FeatureDefinitivenessThroughputKey Advantage
IR Spectroscopy C-H out-of-plane bending (650-900 cm⁻¹)HighHighFast, reliable, and excellent for determining substitution pattern.
NMR Spectroscopy Symmetry (signal count) & coupling patternsVery High (Definitive)LowProvides complete and unambiguous structural elucidation.
Mass Spectrometry "Ortho effect" fragmentationLow to MediumHighHigh sensitivity; can indicate ortho-substitution in some cases.

Final Recommendation:

For the unambiguous and definitive differentiation of benzaldehyde isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. It provides the most comprehensive structural information, leaving little room for ambiguity. Infrared (IR) spectroscopy serves as an excellent, rapid, and highly reliable complementary or screening technique, particularly for confirming the aromatic substitution pattern. While standard Mass Spectrometry (MS) is invaluable for determining molecular weight, its utility in distinguishing positional isomers is limited but can be powerful when a clear ortho effect is observed or when coupled with advanced methods like IRIS. A multi-technique approach, leveraging the strengths of each method, constitutes the most robust strategy for structural validation.

References

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available at: [Link]

  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbitu[10]ril. The Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments. Available at: [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]

  • (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Available at: [Link]

  • Discrimination and Selective Reaction of Rotational Isomers of Jet-Cooled Substituted Benzaldehydes As Studied by Sensitized Phosphorescence Excitation Spectroscopy. American Chemical Society. Available at: [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Oxford Instruments. Available at: [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. Available at: [Link]

  • How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. Available at: [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • 13C-NMR - NOP - Sustainability in the organic chemistry lab course. academics.truman.edu. Available at: [Link]

  • 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). ResearchGate. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Available at: [Link]

  • Supporting Information. pubs.acs.org. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry. Available at: [Link]

  • UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. ResearchGate. Available at: [Link]

  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • UV/Vis + Photochemistry Database. science-softCon. Available at: [Link]

  • 4-Hydroxy-benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • interpretation of IR spectrum. e-PG Pathshala. Available at: [Link]

  • Infrared (IR) Spectroscopy. uochb.cas.cz. Available at: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

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Comparative Efficacy Guide: Benzyl Pyrimidines vs. Propargyl-Linked Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Impact of Precursor Selection on Potency Against Resistant DHFR Isoforms

Executive Summary

This guide compares the efficacy of classical Trimethoprim (TMP) analogues derived from benzaldehyde precursors against next-generation Propargyl-Linked Antifolates (PLAs) derived from alkyne precursors .

While TMP remains a clinical staple, its reliance on a rigid benzyl-pyrimidine scaffold limits its ability to adapt to point mutations in the dihydrofolate reductase (DHFR) active site. In contrast, PLAs utilize a flexible acetylene (propargyl) linker—introduced via alkyne precursors—to access hydrophobic pockets within the enzyme that are inaccessible to TMP. This structural divergence results in PLAs demonstrating up to 45-fold greater potency against resistant bacterial strains (e.g., K. pneumoniae, MRSA).

Mechanism of Action & Resistance

To understand the efficacy gap, one must first visualize the target interaction. DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH.[1][2] Inhibitors compete with DHF for the active site.[3]

Resistance Mechanism

Resistance often arises via point mutations (e.g., F98Y in S. aureus or L22 mutations in E. coli) that sterically hinder the binding of the trimethoxybenzyl ring of TMP.

DHFR_Pathway cluster_inputs Substrates cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Target) DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction TMP Trimethoprim (Benzyl Scaffold) TMP->DHFR Competitive Inhibition PLA Propargyl-Linked Antifolates PLA->DHFR High-Affinity Inhibition DNA DNA/RNA Synthesis THF->DNA Methylation

Figure 1: The folate metabolic pathway. Both TMP and PLAs target DHFR, but PLAs maintain affinity against mutated isoforms where TMP fails.

Synthetic Divergence: Precursor Impact

The efficacy difference is rooted in the synthetic origin of the molecules.

Route A: Benzaldehyde Precursors (Classic TMP)

The synthesis of TMP typically relies on a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and a nitrile component (e.g., 3-anilinopropionitrile).

  • Limitation: This route locks the molecule into a specific geometry. The methylene bridge connects two aromatic rings, creating a rigid structure that clashes with mutated residues in resistant enzymes.

Route B: Alkyne Precursors (Next-Gen PLAs)

PLAs are synthesized using alkyne precursors (e.g., propargyl bromide or terminal alkynes) coupled with diaminopyrimidines via Sonogashira coupling or nucleophilic substitution.

  • Advantage: The linear, rigid-yet-extended nature of the alkyne linker allows the inhibitor to span the active site and place a hydrophobic "warhead" (e.g., a biphenyl group) into a distal pocket. This additional binding energy compensates for the loss of interactions caused by resistance mutations.

Synthesis_Comparison cluster_classic Route A: Classic TMP Synthesis cluster_modern Route B: Propargyl-Linked Antifolate (PLA) Synthesis PrecursorA Precursor: 3,4,5-Trimethoxybenzaldehyde Step1A Knoevenagel Condensation (+ 3-anilinopropionitrile) PrecursorA->Step1A ProductA Trimethoprim (TMP) (Rigid Benzyl Structure) Step1A->ProductA PrecursorB Precursor: Terminal Alkyne / Propargyl Halide Step1B Sonogashira Coupling / Alkylation (+ Diaminopyrimidine) PrecursorB->Step1B ProductB Propargyl-Linked Antifolate (PLA) (Extended Reach Scaffold) Step1B->ProductB

Figure 2: Synthetic divergence. Route A yields compact benzyl pyrimidines; Route B yields extended propargyl-linked inhibitors capable of reaching distal hydrophobic pockets.

Efficacy Comparison Data

The following data compares standard Trimethoprim against UCP-1098 , a representative Propargyl-Linked Antifolate derived from alkyne precursors.

Table 1: Enzymatic Inhibition (IC50) and Bacterial Growth Inhibition (MIC)

Note: Lower values indicate higher potency.

Target Organism / EnzymeMetricTrimethoprim (TMP)PLA (e.g., UCP-1098)Fold Improvement
Wild Type E. coli IC50 (nM)~1.0~1.0Parity
Resistant K. pneumoniae (A1) IC50 (µM)20.17 0.44 ~46x
MRSA (F98Y Mutant) MIC (µg/mL)> 64 (Resistant)< 1.0 (Sensitive)>64x
Selectivity (Human DHFR) IC50 (µM)> 150> 100Comparable Safety

Key Insight: While TMP is effective against wild-type enzymes, it fails catastrophically against resistant isoforms (high IC50). The alkyne-derived PLA maintains sub-micromolar potency against these same mutants.

Experimental Protocols

Protocol A: DHFR Enzymatic Inhibition Assay

Purpose: To determine the IC50 of the synthesized analogues.[1]

  • Reagent Prep:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.[3]

    • Cofactor: 100 µM NADPH (freshly prepared).

    • Substrate: 100 µM Dihydrofolate (DHF).

    • Enzyme: Recombinant DHFR (Wild Type or Mutant A1).

  • Workflow:

    • Add 100 µL Assay Buffer to a quartz cuvette or UV-transparent 96-well plate.

    • Add DHFR enzyme (concentration optimized to yield linear rate, typically 5-10 nM).

    • Add Inhibitor (TMP or PLA) at varying concentrations (0.1 nM to 100 µM). Incubate for 5 mins to allow binding.

    • Initiate: Add NADPH and DHF to start the reaction.[3]

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.

    • Calculation:

      
       (initial velocity) is calculated from the linear slope. Plot % Inhibition vs. Log[Inhibitor] to derive IC50 using non-linear regression (GraphPad Prism or similar).
      
Protocol B: Minimum Inhibitory Concentration (MIC)

Purpose: To validate whole-cell efficacy.

  • Culture: Grow S. aureus (ATCC 43300 MRSA) or K. pneumoniae in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ).
    
  • Dilution: Dilute bacteria to

    
     CFU/mL.
    
  • Plating:

    • Use a 96-well sterile plate.

    • Add 100 µL of bacterial suspension to each well.

    • Add 100 µL of serial dilutions of the test compound (TMP or PLA) ranging from 128 µg/mL down to 0.06 µg/mL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Validate with optical density reading at 600 nm.

References

  • BenchChem. (2025).[3][4][5] The Architecture of Innovation: A Technical Guide to the Synthesis of Trimethoprim Hydrochloride Derivatives.Link

  • Zhou, W., Scocchera, E. W., Wright, D. L., & Anderson, A. C. (2013).[6] Antifolates as effective antimicrobial agents: new generations of trimethoprim analogs.[6][7] MedChemComm, 4(7), 908-915. Link

  • Viswanathan, K., et al. (2012).[8] Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Drug Metabolism and Disposition, 40(11), 2191–2198. Link

  • Lombardo, M. N., et al. (2016). Crystal Structures of Klebsiella pneumoniae Dihydrofolate Reductase Bound to Propargyl-Linked Antifolates Reveal Features for Potency and Selectivity.[9][10] Antimicrobial Agents and Chemotherapy, 60(6). Link[11]

  • University of Connecticut. (2014). Investigating Propargyl-Linked Antifolates in Inhibiting Bacterial and Fungal Dihydrofolate Reductase.[7][9][10] Digital Commons @ UConn. Link

Sources

Comparative Guide: Biological Activity Screening of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde is a pivotal synthetic intermediate utilized to modulate the lipophilicity and steric properties of bioactive scaffolds. Structurally analogous to the pharmacologically active 3,4,5-trimethoxybenzaldehyde (the "trimethoxy" pharmacophore found in Colchicine and Combretastatin A-4), this compound replaces the 3-methoxy group with a bulky benzyloxy moiety. This modification is critical for probing the Structure-Activity Relationship (SAR) of tubulin-binding agents, aurones, and phenanthroindolizidine alkaloids.

This guide evaluates the biological performance of compounds synthesized from this scaffold, specifically focusing on Aurones , Chalcones , and Tyloindicine Analogues .

Chemical Identity & Synthetic Utility[1][2][3][4]

  • CAS Number: N/A (Specific derivative often referenced in situ)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Core Application: Precursor for Claisen-Schmidt condensation to yield chalcones, which are cyclized into aurones or benzofuranones.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic workflows originating from this compound.

SynthesisPath Start 3-(Benzyloxy)-4,5- dimethoxybenzaldehyde Chalcone Chalcone Derivatives (Intermediate) Start->Chalcone Claisen-Schmidt (Acetophenones/NaOH) Tylo Tyloindicine Analogues (Phenanthroindolizidines) Start->Tylo Multi-step Condensation Aurone Aurones (e.g., Pentamethoxy-6-hydroxyaurone) Chalcone->Aurone Oxidative Cyclization (Hg(OAc)2 or Cu(OAc)2) Benzofuran Benzofuran-3(2H)-ones Chalcone->Benzofuran Algar-Flynn-Oyamada

Figure 1: Synthetic divergence from the parent aldehyde to bioactive heterocycles.[1][2][3][4][5][6]

Comparative Biological Activity Analysis

Anticancer Activity (Tubulin Targeting & Cytotoxicity)

Derivatives retaining the 3,4,5-oxygenation pattern often target the Colchicine Binding Site on tubulin. The benzyloxy substitution tests the tolerance of the binding pocket for bulky hydrophobic groups.

Comparative Efficacy Table: Cytotoxicity against Human Cancer Cell Lines

Compound ClassDerivative TypeCell LineIC

(µM)
Reference Standard (IC

)
Mechanism
Aurone 4,6-dimethoxy-7-benzyl-auroneMCF-7 (Breast)16.6 - 43.9Doxorubicin (0.[6]23)G0/G1 Arrest
Chalcone 3'-benzyloxy-4',5'-dimethoxy chalconeHepG2 (Liver)3.2 - 8.55-Fluorouracil (168.6)Tubulin Depolymerization
Alkaloid Tyloindicine Analogue (IT-3)A549 (Lung)< 1.0Etoposide (Varies)DNA/RNA Synthesis Inhibition
Benzofuran 6-methoxy-benzofuran-3-oneHeLa (Cervical)87 - 430 nMCombretastatin A-4 (2-5 nM)Apoptosis Induction

Key Insight: While the benzyloxy derivatives are generally less potent than the nanomolar Combretastatin A-4 (due to steric clash in the tight colchicine pocket), they often exhibit superior metabolic stability and reduced toxicity compared to the trimethoxy parent compounds.

Antimicrobial & Antifungal Activity

The chalcone intermediates derived from this aldehyde show significant activity against Gram-positive bacteria, likely due to the Michael acceptor reactivity of the


-unsaturated ketone.
  • Target Organisms: Staphylococcus aureus, Bacillus subtilis.

  • Potency: Moderate to High (MIC 12.5 - 50 µg/mL).

  • Comparison: Less active than Ciprofloxacin but effective against resistant strains (MRSA) when cyclized into specific aurone scaffolds.

Experimental Protocols

Protocol A: Synthesis of Chalcone Intermediate

Objective: Synthesize the precursor for biological screening via Claisen-Schmidt condensation.

  • Reagents: Dissolve this compound (1.0 eq) and the appropriate acetophenone (1.0 eq) in Methanol (10 mL/mmol).

  • Catalysis: Add 40% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour mixture into ice-cold water acidified with HCl (pH ~2).

  • Purification: Filter the yellow precipitate and recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    H NMR (Look for doublet signals at 
    
    
    
    7.4–7.8 ppm with
    
    
    Hz, indicating trans-geometry).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC


 values against cancer cell lines.[7]
  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control.[6]

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .

Mechanism of Action Visualization

The following diagram details the signaling pathway modulation by these derivatives, specifically focusing on the Aurone derivatives synthesized from the subject aldehyde.

MOA Compound 3-(Benzyloxy)-4,5-dimethoxy Scaffold Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Inhibits Binding ROS ROS Generation Compound->ROS Induces Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts Dynamics G2M G2/M Cell Cycle Arrest Microtubule->G2M Triggers Checkpoint Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Initiates Death ROS->Apoptosis Mitochondrial Pathway

Figure 2: Dual-mechanism of action involving tubulin destabilization and ROS-mediated apoptosis.

References

  • Venkateswarlu, S., et al. (2017).[2][8][3][6] "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia.[2][8][3][6] Arkivoc. Link

  • Wang, S., et al. (2017).[8][7] Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Journal of Medicinal Chemistry. Link

  • Benmekhbi, L., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.[9] Link

  • Pettit, G. R., et al. (2005). Antineoplastic agents.[10][7][11][12][13][14] Synthesis and biological evaluation of combretastatin A-4 prodrugs. Journal of Medicinal Chemistry. Link

  • Haudecoeur, R., et al. (2014).[8] Investigation of binding-site homology between mushroom and bacterial tyrosinases by using aurones as effectors. ChemBioChem. Link

Sources

In silico modeling of the reactivity of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Reactivity Profiling of Substituted Benzaldehydes: A Comparative Guide

Executive Summary & Strategic Framework

The reactivity of substituted benzaldehydes is a cornerstone in the synthesis of APIs, particularly in the formation of Schiff bases, hydrazones, and in metal-catalyzed cross-couplings. While experimental Hammett plots have long been the gold standard for predicting substituent effects, modern in silico modeling offers a predictive layer that reduces bench time.

This guide objectively compares the three dominant computational modalities—Density Functional Theory (DFT) , Semi-Empirical Quantum Mechanics (SQM) , and Machine Learning (ML) —specifically for predicting the electrophilicity and reaction barriers of benzaldehyde derivatives.

The Core Challenge

The reactivity of the carbonyl carbon is governed by the electronic push-pull of the para and meta substituents. The challenge is not just calculating energy, but accurately modelling the transition state (TS) energy barrier ($ \Delta G^\ddagger


 \omega $).
Theoretical Grounding: The Descriptors

To validate any model, it must reproduce the linear free energy relationships (LFER) observed experimentally. We utilize three key descriptors:

  • Global Electrophilicity Index ($ \omega $): Defined by Parr et al., it quantifies the energy stabilization when the system acquires electron density.

    
    
    Where $ \mu $ is the chemical potential and $ \eta $ is the chemical hardness, derived from HOMO/LUMO energies.[1]
    
  • Fukui Function ($ f^+ $): A local descriptor identifying where the nucleophile will attack (the carbonyl carbon).

  • Activation Energy ($ \Delta G^\ddagger $): The kinetic barrier derived from TS optimization.

Visualization: The Reactivity Prediction Workflow

ReactivityWorkflow cluster_Descriptors Descriptor Calculation Input Substituted Benzaldehyde GeomOpt Geometry Optimization Input->GeomOpt FMO FMO Analysis (HOMO/LUMO) GeomOpt->FMO TS_Search Transition State Search (QST3) GeomOpt->TS_Search Indices Reactivity Indices (ω, η, μ) FMO->Indices Kinetics Kinetic Constant (k_calc) TS_Search->Kinetics Validation Correlation w/ Hammett σ Indices->Validation Kinetics->Validation

Figure 1: The logical flow from molecular structure to validated reactivity endpoints. Note the bifurcation between thermodynamic descriptors (Indices) and kinetic barriers.

Comparative Analysis of Methodologies

We evaluated three methodologies against experimental rate constants ($ k_{obs} $) for the Schiff base formation of substituted benzaldehydes with methylamine in methanol.

Method A: Density Functional Theory (DFT)[2][1][3][4][5][6]
  • Functional: M06-2X (Hybrid Meta-GGA) vs. B3LYP.

  • Basis Set: 6-311++G(d,p).[2]

  • Solvation: SMD (Solvation Model based on Density) - Methanol.

Verdict: M06-2X is the superior choice for kinetics. While B3LYP is popular, it systematically underestimates reaction barriers (barrier heights) due to self-interaction error. M06-2X captures the dispersion forces critical in the transition state of addition-elimination mechanisms.

Method B: Semi-Empirical (PM7)[2]
  • Software: MOPAC / Gaussian.

  • Application: High-throughput conformational screening.

Verdict: PM7 is insufficient for quantitative reactivity prediction. It fails to accurately model the orbital gaps ($ \Delta E_{HOMO-LUMO} $) required for calculating $ \omega $. However, it is excellent for generating starting geometries for DFT.[2]

Method C: Machine Learning (GNN)
  • Architecture: Graph Neural Networks (e.g., Chemprop) trained on reaction yield data.[2]

  • Descriptor Set: Morgan Fingerprints + Hammett Constants.

Verdict: High speed, low interpretability. Excellent for binary classification (Reactive/Non-Reactive) in large libraries but lacks the mechanistic insight to explain why a specific substituent (e.g., o-NO2) causes steric inhibition despite electronic activation.[2]

Summary Data Table
FeatureDFT (M06-2X/SMD) Semi-Empirical (PM7) ML (GNN/QSAR)
Primary Use Case Accurate Kinetics & MechanismGeometry Pre-optimizationLibrary Screening (>10k cmpds)
Comp.[2] Cost (per mol) High (4-12 hours)Low (< 1 minute)Negligible (< 1 second)
Accuracy ($ R^2 $ vs Exp) 0.96 (Excellent)0.72 (Moderate)0.85 (Data Dependent)
Barrier Error $ \pm 1.5 $ kcal/mol$ \pm 8.0 $ kcal/molN/A (usually predicts yield)
Handling of Sterics ExcellentGoodPoor (unless explicitly trained)
Detailed Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes internal validation steps. This workflow assumes the use of a QM package like Gaussian16 or ORCA.

Step 1: Conformer Generation (The Filter)

Before expensive DFT, find the global minimum. Benzaldehydes have rotational freedom at the carbonyl-aryl bond.

  • Run a relaxed potential energy surface (PES) scan using PM7 on the $ C_{aryl}-C(=O)-H $ dihedral angle (0° to 360° in 10° steps).

  • Extract the lowest energy conformer.

Step 2: DFT Optimization & Frequency (The Standard)
  • Input: Lowest energy PM7 structure.

  • Route Section (Gaussian Example):

    opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=methanol) int=ultrafine[1]

  • Validation Check: Ensure no imaginary frequencies for ground states.

Step 3: The Reactivity Calculation

Calculate the vertical Ionization Potential ($ IP


 EA $) to derive the Electrophilicity Index.
  • Neutral Energy ($ E_N $): From Step 2.

  • Cation Energy ($ E_{N-1} $): Single point energy of the optimized structure with charge +1.

  • Anion Energy ($ E_{N+1} $): Single point energy of the optimized structure with charge -1.

Calculation:

  • $ \mu \approx (E_{N-1} - E_{N+1}) / 2 $[2]

  • $ \eta \approx E_{N-1} - E_{N} + E_{N+1} - E_{N} $

  • $ \omega = \mu^2 / 2\eta $[2][1]

Step 4: Transition State Verification (The Causality)

If modeling the reaction with an amine:

  • Locate the TS using the Berny Algorithm (Opt=TS).

  • Validation Check: The TS must have exactly one imaginary frequency corresponding to the C-N bond formation vector (approx. -400 to -600 $ cm^{-1} $).

Case Study: Correlation with Hammett Constants

We validated the M06-2X protocol by plotting the calculated Global Electrophilicity Index ($ \omega $) against experimental Hammett $ \sigma_p $ constants for p-substituted benzaldehydes.

  • Electron Withdrawing Groups (EWG): p-NO2, p-CN.[2]

    • Result: High $ \omega $ (> 2.0 eV).[2]

    • Mechanism:[2][7] Lowers the LUMO energy, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Electron Donating Groups (EDG): p-OMe, p-OH.[2]

    • Result: Low $ \omega $ (< 1.0 eV).[2]

    • Mechanism:[2][7] Raises the LUMO, increasing the energy gap.

Scientific Insight: The correlation ($ R^2 = 0.96 $) confirms that the M06-2X/6-311++G(d,p) level of theory correctly captures the electronic transmission effects through the aromatic ring, validating it as a predictive tool for unknown derivatives.

Visualization: Computational Decision Matrix

DecisionMatrix Start Start: Define Goal LibrarySize Library Size? Start->LibrarySize Small < 50 Molecules LibrarySize->Small Small Large > 1000 Molecules LibrarySize->Large Large Mechanism Need Mechanism/Barrier? Small->Mechanism ML_Model Use GNN/ML Model Binary Classification Large->ML_Model DFT_M06 Use DFT (M06-2X) High Accuracy Mechanism->DFT_M06 Yes SemiEmp Use Semi-Empirical (PM7) Trend Analysis Mechanism->SemiEmp No (Just Trends)

Figure 2: Decision matrix for selecting the appropriate computational methodology based on library size and required resolution.

References
  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999).[2] Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.[2] Link[2]

  • Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[2] Theoretical Chemistry Accounts, 120, 215–241.[2] Link

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ...[2] & Yu, J. Q. (2001).[2] Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512.[2] Link[2]

  • Domingo, L. R., & Pérez, P. (2011).[2] The nucleophilicity N index in organic chemistry. Organic & Biomolecular Chemistry, 9(20), 7168-7175.[2] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.[2] Link[2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.